Product packaging for Vincarubine(Cat. No.:)

Vincarubine

Cat. No.: B1233216
M. Wt: 718.9 g/mol
InChI Key: CLSRDWBICGYSOB-VAPIAZESSA-N
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Description

Vincarubine is a natural product found in Vinca minor with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H50N4O6 B1233216 Vincarubine

Properties

Molecular Formula

C43H50N4O6

Molecular Weight

718.9 g/mol

IUPAC Name

methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7-

InChI Key

CLSRDWBICGYSOB-VAPIAZESSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Isomeric SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC\1C(C8(C7=CC6=O)CCN9C/C1=C/C)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Synonyms

vincarubine

Origin of Product

United States

Foundational & Exploratory

Vincarubine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincarubine is a complex bisindole alkaloid isolated from the leaves of the lesser periwinkle, Vinca minor. As a member of the Vinca alkaloid class, which includes potent anticancer agents, this compound is of significant interest to the scientific community. This technical guide provides a detailed overview of the complete chemical structure of this compound, including its physicochemical properties and the foundational experimental work that led to its characterization. While detailed experimental protocols from its initial discovery are not fully available in the public domain, this document synthesizes the known information to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a dimeric indole alkaloid, meaning it is composed of two monomeric indole units. Spectroscopic analysis has revealed that these units are a vincorane and an aspidospermane residue. The complete chemical identification of this compound is summarized below.

IdentifierValue
Molecular Formula C43H50N4O6
Molecular Weight 718.9 g/mol
IUPAC Name methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,9-tetraene-10-carboxylate[1]
CAS Number 107290-03-9[1]
InChI InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7+[1]
InChIKey CLSRDWBICGYSOB-HCBMXOAHSA-N[1]
Canonical SMILES CCC1=C\C2N(CCC3(C2C4=C(C=C(C(=O)C4=C7)OC)C6=C7C5=C(C=C(C=C5)N(C)C3)C(=O)OC)C1)CCN6C8=CC(=O)C9=C(C=C(C=C9)OC)C8=NC%10%11CCC(C%10)N%11CC%12)C(C%12=C(CC)C1)C(=O)OC

Physicochemical and Spectroscopic Data

The initial characterization of this compound was reported by Proksa and colleagues in 1988.[2] While the full experimental details from this publication are not widely accessible, the following table summarizes the known physicochemical and spectroscopic properties. It is important to note that specific quantitative data such as melting point, optical rotation, and detailed NMR assignments from the original publication are not available in the currently accessible literature.

PropertyValue/Description
Appearance Amorphous powder
Solubility Limited solubility in aqueous media; enhanced solubility in organic solvents.[3]
Mass Spectrometry The molecular ion peak confirms the molecular weight of 718.9 amu, corresponding to the molecular formula C43H50N4O6.[3] Fragmentation patterns provide structural information on the connectivity of the molecule.[3]
¹H and ¹³C NMR Spectroscopic data confirms the bisindole structure.[2] Detailed chemical shift and coupling constant data from the original structure elucidation are not readily available.

Experimental Protocols

The foundational experimental work on this compound, as described in the 1988 Planta Medica publication, includes its isolation from Vinca minor, structure elucidation, and assessment of its cytotoxic activity.[2] The detailed, step-by-step protocols from this seminal work are not available in public databases. However, a general overview of the likely methodologies is provided below, based on standard practices in natural product chemistry.

Isolation of this compound from Vinca minor

The isolation of this compound would have followed a multi-step extraction and chromatographic purification process, typical for separating complex alkaloid mixtures from plant material.

G plant_material Dried and powdered leaves of Vinca minor extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction acid_base_extraction Acid-Base Partitioning to separate alkaloids extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract chromatography Column Chromatography (e.g., silica gel, alumina) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., preparative TLC, HPLC) fractions->purification This compound Pure this compound purification->this compound

Figure 1. A generalized workflow for the isolation of this compound.
Structure Elucidation

The determination of this compound's complex structure would have relied on a combination of spectroscopic techniques.

G pure_compound Pure this compound ms Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula - Analyze fragmentation patterns pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR for proton environment - ¹³C NMR for carbon skeleton - 2D NMR (COSY, HMBC, HSQC)  for connectivity pure_compound->nmr uv_ir UV and IR Spectroscopy - Identify chromophores - Identify functional groups pure_compound->uv_ir structure Proposed Chemical Structure ms->structure nmr->structure uv_ir->structure

Figure 2. Logical workflow for the structure elucidation of this compound.
Cytotoxicity Assay

This compound was evaluated for its cytotoxic activity against P388 murine leukemia cells.[2] A standard protocol for such an assay is outlined below.

G cell_culture Culture P388 murine leukemia cells seeding Seed cells into microplates cell_culture->seeding treatment Add varying concentrations of this compound seeding->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation viability_assay Assess cell viability (e.g., MTT, trypan blue exclusion) incubation->viability_assay ic50 Calculate IC₅₀ value viability_assay->ic50

Figure 3. A standard workflow for a cytotoxicity assay.

Biological Activity and Potential Signaling Pathways

The 1988 study by Proksa et al. reported that this compound exhibits cytotoxic effects.[2] While specific signaling pathways for this compound have not been elucidated, the broader class of bisindole alkaloids, particularly those from Vinca species, are known to exert their anticancer effects through various mechanisms. These often involve the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.

Potential signaling pathways that may be modulated by bisindole alkaloids include:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.

  • MAPK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • p53 Signaling: The tumor suppressor protein p53 plays a key role in inducing apoptosis in response to cellular stress, such as that caused by cytotoxic agents.

The following diagram illustrates a generalized logical relationship for the potential mechanism of action of a cytotoxic bisindole alkaloid.

G This compound This compound cellular_target Cellular Target (e.g., Microtubules) This compound->cellular_target cell_cycle_arrest Cell Cycle Arrest cellular_target->cell_cycle_arrest apoptosis Apoptosis Induction cellular_target->apoptosis cell_death Cancer Cell Death cell_cycle_arrest->cell_death signaling_pathways Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK, p53) apoptosis->signaling_pathways apoptosis->cell_death

References

Vincarubine: A Technical Guide to its Discovery, Isolation, and Characterization from Vinca minor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincarubine, a complex bisindole alkaloid isolated from the lesser periwinkle, Vinca minor, represents a molecule of significant interest within the rich chemical landscape of Vinca alkaloids. First identified in 1988, its unique dimeric structure and notable cytotoxic properties distinguish it from the more extensively studied monomeric alkaloids of the same genus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of the isolation workflow. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are exploring the therapeutic potential of this intricate molecule.

Discovery and Initial Characterization

This compound was first reported as a novel bisindole alkaloid isolated from Vinca minor by Proksa and colleagues in 1988.[1] Their seminal work, published in Planta Medica, detailed the elucidation of its relative configuration and initial investigations into its cytotoxic activity.[1] This discovery expanded the known chemical diversity of Vinca minor, which was primarily recognized for its monomeric indole alkaloids like vincamine. This compound's identification as a dimeric structure, a characteristic shared by the potent anti-cancer agents vinblastine and vincristine from Catharanthus roseus, immediately suggested its potential significance in oncological research.

Initial studies demonstrated that this compound exhibits considerable cytotoxic effects against P388 leukemia cells, highlighting its potential as an antineoplastic agent.[1] The structural complexity and biological activity of this compound have since made it a subject of interest for further phytochemical and pharmacological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC₄₃H₅₀N₄O₆PubChem
Molecular Weight718.9 g/mol PubChem
IUPAC Namemethyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,9-tetraene-10-carboxylatePubChem
AppearanceNot Reported-
SolubilityNot Reported-

Isolation from Vinca minor

While the original 1988 publication by Proksa et al. contains the definitive isolation protocol, the full text of this specific article is not widely available. However, based on general methods for alkaloid extraction from Vinca minor and related species, a likely experimental workflow can be constructed. The following protocol is a generalized representation and should be optimized based on the specific plant material and laboratory conditions.

Experimental Protocol: Generalized Alkaloid Extraction and Isolation

This protocol outlines the general steps involved in the extraction and preliminary fractionation of alkaloids from Vinca minor, which would be the initial stages for isolating this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves and stems) of Vinca minor.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical mill.

2. Extraction:

  • Macerate the powdered plant material with a suitable solvent, such as methanol or a methanol-water mixture (e.g., 80% methanol), at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Alternatively, perform continuous extraction using a Soxhlet apparatus with methanol.

  • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract in a non-polar organic solvent (e.g., chloroform).

  • Extract the organic phase repeatedly with an acidic aqueous solution (e.g., 2N HCl). The protonated alkaloids will partition into the aqueous phase.

  • Separate the acidic aqueous phase and wash it with a fresh non-polar organic solvent to remove neutral and acidic impurities.

  • Basify the acidic aqueous phase to a high pH (e.g., pH 10-12) with a base such as ammonium hydroxide (NH₄OH) while cooling in an ice bath.

  • Extract the now deprotonated, free-base alkaloids from the basified aqueous phase with a non-polar organic solvent (e.g., chloroform).

  • Combine the organic extracts containing the crude alkaloid mixture and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to yield the total alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid mixture is then subjected to various chromatographic techniques to isolate individual components. This is a critical and often multi-step process.

  • Column Chromatography: Pack a column with a suitable stationary phase, such as silica gel or alumina. Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the alkaloids based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography, pTLC on silica gel plates can be employed.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound would likely be achieved using preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase.

5. Characterization:

  • The structure and identity of the isolated this compound are confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties.

Experimental Workflow Diagram

Vincarubine_Isolation_Workflow plant_material Vinca minor Aerial Parts (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography (e.g., Silica Gel) total_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound characterization Spectroscopic Characterization (NMR, MS, etc.) pure_this compound->characterization

Generalized workflow for the isolation of this compound from Vinca minor.

Biological Activity and Mechanism of Action

This compound's primary reported biological activity is its cytotoxicity against cancer cell lines.[1] As a member of the Vinca alkaloid family, its mechanism of action is presumed to be similar to that of other well-known compounds in this class, such as vincristine and vinblastine.

The principal mechanism of cytotoxicity for Vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules.[2][3][4] By binding to tubulin, these alkaloids inhibit its polymerization into microtubules.[2][4] This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cells, as microtubules are essential components of the mitotic spindle required for chromosome segregation during mitosis. The failure of proper spindle formation leads to an arrest of the cell cycle in the metaphase, which ultimately triggers apoptosis (programmed cell death).[2][3]

While the general mechanism of microtubule disruption is well-established for the class, the specific binding kinetics and downstream signaling effects of this compound have not been extensively detailed in publicly available literature. Further research is needed to elucidate the precise molecular interactions and signaling pathways modulated by this compound.

Cytotoxicity Signaling Pathway

Cytotoxicity_Signaling_Pathway This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to microtubules Microtubule Polymerization This compound->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation This compound->mitotic_spindle Disrupts tubulin->microtubules Polymerizes into microtubules->mitotic_spindle Forms metaphase Cell Cycle Arrest (Metaphase) mitotic_spindle->metaphase Enables Progression Beyond apoptosis Apoptosis (Programmed Cell Death) metaphase->apoptosis Triggers

Proposed mechanism of this compound-induced cytotoxicity via microtubule disruption.

Future Directions

The study of this compound presents several avenues for future research. A primary focus should be on the comprehensive elucidation of its pharmacological profile, including its activity against a broader range of cancer cell lines and in vivo tumor models. Deeper investigation into its specific interactions with tubulin isotypes and its influence on cellular signaling pathways beyond cell cycle arrest could reveal unique therapeutic opportunities. Furthermore, the development of semi-synthetic derivatives of this compound may lead to analogs with improved efficacy, selectivity, and pharmacokinetic properties. The total synthesis of this compound also remains a significant challenge and a worthy goal for synthetic organic chemists, which would enable the production of larger quantities for extensive biological evaluation.

Conclusion

This compound stands as a noteworthy bisindole alkaloid from Vinca minor with demonstrated cytotoxic potential. While its discovery dates back several decades, it remains a relatively understudied natural product compared to its monomeric cousins and the dimeric alkaloids from Catharanthus roseus. This technical guide has summarized the available knowledge on its discovery, isolation, and proposed mechanism of action, providing a framework for future research. The intricate structure and biological activity of this compound warrant further investigation to fully unlock its potential as a lead compound in the development of novel therapeutics.

References

The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Vincarubine in Vinca minor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of vincarubine, a unique bisindole alkaloid found in the leaves of the lesser periwinkle, Vinca minor. While significant strides have been made in elucidating the general monoterpene indole alkaloid (MIA) pathways in Apocynaceae family plants, the specific route to this complex dimeric compound remains partially uncharted. This document synthesizes the established upstream pathways, presents a plausible hypothesis for the formation of its unique precursors and their subsequent dimerization, and provides methodologies for the key experiments required to further investigate this intricate biosynthetic network.

The Established Upstream Biosynthetic Pathway: From Primary Metabolism to Aspidosperma Alkaloids

The biosynthesis of this compound begins with the well-characterized monoterpene indole alkaloid (MIA) pathway, which is shared among many species, including the closely related Catharanthus roseus. This pathway originates from primary metabolism, utilizing geranyl pyrophosphate (GPP) from the methylerythritol phosphate (MEP) pathway and tryptamine, derived from the shikimate pathway.

The initial committed steps lead to the formation of the central intermediate, strictosidine. From strictosidine, a multitude of enzymatic reactions diverge to produce the vast array of MIAs. The aspidospermane moiety of this compound is believed to arise from a branch of this pathway that produces vincadifformine, a known aspidosperma alkaloid present in Vinca minor.[1][2]

The key enzymatic steps leading to the aspidosperma skeleton are outlined below:

  • Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) to form strictosidine.

  • Deglycosylation: Strictosidine β-D-Glucosidase (SGD) removes the glucose moiety from strictosidine, yielding a highly reactive aglycone.

  • Rearrangement and Cyclization: A series of uncharacterized and spontaneous reactions convert the aglycone into the aspidosperma skeleton. This likely involves intermediates such as precondylocarpine acetate and dehydrosecodine, which undergo a formal Diels-Alder reaction catalyzed by a Tabersonine Synthase (TS) or a Vincadifformine Synthase (VS) to form the respective aspidosperma alkaloids.[1][2]

  • Further Modifications: The initial aspidosperma scaffold, likely vincadifformine, undergoes further enzymatic modifications (e.g., hydroxylation, methylation) to become the specific aspidospermane precursor for this compound. A key enzyme in this process in Vinca minor is Vincadifformine 16-O-methyltransferase (Vm16OMT) .[3]

Upstream_MIA_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Reactive_Aglycone Reactive Aglycone Strictosidine->Reactive_Aglycone SGD Aspidosperma_Scaffold Aspidosperma Scaffold (e.g., Vincadifformine) Reactive_Aglycone->Aspidosperma_Scaffold Multiple Steps (incl. VS/TS)

Caption: Established upstream pathway to the Aspidosperma scaffold.

The Hypothetical Downstream Pathway: Vincorane Formation and Dimerization

The biosynthesis of the vincorane moiety of this compound and the subsequent dimerization step are not yet experimentally validated. Based on the structure of this compound, which is composed of a vincorane and an aspidospermane unit, a plausible hypothesis can be formulated.[4] The vincorane skeleton is a rearranged akuammilan-type alkaloid.

Hypothesized Biosynthesis of the Vincorane Precursor:

It is proposed that the vincorane precursor also derives from the central MIA pathway but follows a different branch leading to akuammilan-type alkaloids. This would involve distinct enzymatic cyclizations and rearrangements of the strictosidine aglycone.

Hypothesized Dimerization:

The final step in this compound biosynthesis is the coupling of the vincorane and aspidospermane monomers. This is likely an oxidative coupling reaction, possibly catalyzed by a peroxidase or a laccase. Such enzymes are known to catalyze the formation of carbon-carbon or carbon-nitrogen bonds between phenolic or indolic compounds. The reaction would require the two monomeric precursors to be transported to the same cellular compartment where the coupling enzyme is active.

Hypothetical_Downstream_Pathway cluster_precursors Monomeric Precursors Aspidospermane_Precursor Modified Aspidospermane Alkaloid Dimerization Oxidative Coupling Aspidospermane_Precursor->Dimerization Vincorane_Precursor Modified Vincorane (Akuammilan-type) Alkaloid Vincorane_Precursor->Dimerization This compound This compound Dimerization->this compound Peroxidase/Laccase?

Caption: Hypothetical dimerization of monomeric precursors to form this compound.

Quantitative Data

Quantitative data for the enzymes in the this compound-specific pathway in Vinca minor is limited. However, data from homologous enzymes in related species can provide valuable insights.

EnzymeSubstrateKm (µM)Source OrganismReference
Tabersonine 16-Hydroxylase (T16H)Tabersonine3.1Catharanthus roseus[3]
Vincadifformine 16-O-methyltransferase (Vm16OMT)16-hydroxytabersonine0.94 ± 0.06Vinca minor[3]

Experimental Protocols

Elucidation of the this compound biosynthetic pathway requires a combination of modern molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptome Analysis and Gene Co-expression Network Construction

Objective: To identify candidate genes involved in this compound biosynthesis by analyzing gene expression patterns across different tissues and conditions.

Methodology:

  • RNA Extraction: Total RNA is extracted from various Vinca minor tissues (e.g., young leaves, old leaves, roots, stems) using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Processing and Assembly: Raw sequencing reads are quality-filtered and trimmed. A de novo transcriptome assembly is performed using software like Trinity or SPAdes.

  • Gene Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

  • Differential Expression Analysis: Transcript abundance is quantified, and differentially expressed genes between tissues are identified.

  • Gene Co-expression Network Analysis: A weighted gene co-expression network analysis (WGCNA) is performed to identify modules of co-expressed genes. Genes within modules that show a high correlation with this compound accumulation are considered strong candidates for involvement in its biosynthesis.

Experimental_Workflow_Genomics RNA_Extraction RNA Extraction (V. minor tissues) Sequencing RNA-Seq RNA_Extraction->Sequencing Assembly_Annotation Transcriptome Assembly & Annotation Sequencing->Assembly_Annotation Co-expression_Analysis Gene Co-expression Network Analysis Assembly_Annotation->Co-expression_Analysis Candidate_Genes Candidate Biosynthetic Genes Co-expression_Analysis->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes.
Heterologous Expression and Enzyme Characterization

Objective: To functionally characterize candidate enzymes identified through transcriptomics.

Methodology:

  • Gene Cloning: The coding sequences of candidate genes are amplified from Vinca minor cDNA and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae, Escherichia coli). Protein expression is induced under optimal conditions.

  • Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays: The activity of the purified enzyme is tested by incubating it with hypothesized substrates (e.g., monomeric alkaloid precursors) and necessary co-factors.

  • Product Identification: The reaction products are analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product.

  • Kinetic Analysis: Enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting challenge for plant biochemists and synthetic biologists. Future research should focus on:

  • Identifying the Vincorane Biosynthetic Branch: This will likely require deep sequencing of Vinca minor leaf tissue and sophisticated gene co-expression network analysis to find the enzymes responsible for the specific cyclization and rearrangement reactions.

  • Characterizing the Dimerization Enzyme: In vitro assays using protein extracts from Vinca minor leaves and the monomeric precursors will be crucial to identify the enzyme responsible for the coupling reaction.

  • Metabolic Engineering: Once all the biosynthetic genes are identified, they can be expressed in a heterologous host like yeast or Nicotiana benthamiana to enable sustainable and scalable production of this compound for further pharmacological investigation.

This guide provides a framework for understanding the current knowledge and directing future research efforts to fully unravel the biosynthetic pathway of this complex and potentially valuable natural product.

References

A Technical Guide to the Spectroscopic Characterization of Vincarubine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Profile of Vincarubine

A foundational aspect of characterization is the determination of the molecule's basic physical and chemical properties.

PropertyValueSource
Molecular FormulaC₄₃H₅₀N₄O₆PubChem
Molecular Weight718.9 g/mol PubChem
Canonical SMILESCCC1=C2CN3CC4=C(C5=C(C=C4)OC(=C5)C)N(C6C(C3)C(C2)N(C1)CC=C(C)C)C(=O)OCPubChem
InChI KeyCLSRDWBICGYSOB-HCBMXOAHSA-NPubChem

Table 1: Molecular Properties of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Data (Hypothetical)

The following table illustrates the expected format for presenting ¹H NMR data for this compound. The chemical shifts (δ) are hypothetical and serve as a template for the type of data that would be collected.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1e.g., 3.50dd12.0, 4.5
H-2e.g., 2.80m
H-3e.g., 4.10t7.5
............
OCH₃e.g., 3.85s
NCH₃e.g., 2.75s

Table 2: Hypothetical ¹H NMR Data for this compound

¹³C NMR Spectroscopic Data (Hypothetical)

Similarly, the ¹³C NMR data provides insight into the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
C-1e.g., 55.2
C-2e.g., 45.8
C-3e.g., 78.1
......
C=Oe.g., 172.5
OCH₃e.g., 52.3
NCH₃e.g., 43.9

Table 3: Hypothetical ¹³C NMR Data for this compound

Experimental Protocol for NMR Analysis of Bisindole Alkaloids

The following is a general protocol for the NMR analysis of a bisindole alkaloid like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • Acquire ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-noise ratio.

    • Perform a suite of 2D NMR experiments, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.

    • Combine all 1D and 2D NMR data to systematically assign all proton and carbon chemical shifts and confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion. For this compound (C₄₃H₅₀N₄O₆), the expected monoisotopic mass would be calculated and compared to the experimentally observed mass.

ParameterValue
Calculated Monoisotopic Mass718.3730 g/mol
Observed Mass (Hypothetical)e.g., 718.3735 g/mol
Mass Error (ppm)e.g., 0.7 ppm

Table 4: High-Resolution Mass Spectrometry Data for this compound

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

In tandem MS, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments provides valuable structural information. While a specific fragmentation pathway for this compound is not published, a plausible pathway can be proposed based on the known fragmentation of other complex alkaloids.

Experimental Protocol for Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform HRMS to determine the accurate mass and elemental composition.

    • Acquire MS/MS spectra by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the presence of specific functional groups and structural motifs within the molecule.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Vinca Alkaloids

Vinca alkaloids, as a class, are known to exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[5][6][7] This disruption of microtubule function leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[7]

Vinca_Alkaloid_Mechanism cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis (Cell Death) MitoticSpindle->Apoptosis Arrest leads to This compound This compound This compound->Tubulin Binds to Characterization_Workflow cluster_analysis Spectroscopic Analysis PlantMaterial Vinca minor Plant Material Extraction Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Column, HPLC) CrudeExtract->Chromatography Purifiedthis compound Purified this compound Chromatography->Purifiedthis compound NMR NMR Spectroscopy (1H, 13C, 2D) Purifiedthis compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Purifiedthis compound->MS BiologicalActivity Biological Activity Assays Purifiedthis compound->BiologicalActivity StructuralElucidation Structural Elucidation NMR->StructuralElucidation MS->StructuralElucidation

References

Vincarubine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincarubine is a complex bisindole alkaloid isolated from the leaves of the lesser periwinkle, Vinca minor. As a member of the Vinca alkaloid family, which includes well-known chemotherapeutic agents, this compound has garnered interest for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its study, and a hypothesized mechanism of action based on its structural class and observed biological effects.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₅₀N₄O₆--INVALID-LINK--
Molecular Weight 718.9 g/mol --INVALID-LINK--
IUPAC Name methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,9-tetraene-10-carboxylate--INVALID-LINK--
CAS Number 107290-03-9--INVALID-LINK--
Appearance Data not available
Melting Point Data not available
Solubility Limited solubility in aqueous media; enhanced solubility in organic solvents.
Spectral Data Magnetic Resonance Spectroscopy has been used for its analysis.[1] Specific spectral data (¹H NMR, ¹³C NMR, IR) are not readily available in current literature.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. While a protocol specifically optimized for this compound is not detailed in recent literature, a general procedure can be inferred from methods used for other alkaloids from Vinca minor.[2]

General Protocol for the Extraction and Isolation of Alkaloids from Vinca minor
  • Extraction:

    • Air-dried and powdered aerial parts of Vinca minor are extracted with an organic solvent, typically methanol (MeOH), at room temperature for an extended period (e.g., 72 hours).[2]

    • The extraction is repeated until a negative test for alkaloids (e.g., with Dragendorff's reagent) is obtained.[2]

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]

  • Acid-Base Partitioning:

    • The crude extract is dissolved in chloroform (CHCl₃) and partitioned against an aqueous acid solution (e.g., 2N HCl) to extract the basic alkaloids into the aqueous phase.[2]

    • The acidic aqueous phase is then basified (e.g., with 25% NH₃ to pH 10) and the liberated alkaloid free bases are extracted back into an organic solvent like CHCl₃.[2]

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to chromatographic techniques for the separation and purification of individual components.

    • Column chromatography using silica gel is a common method for the initial fractionation of the alkaloid extract.

    • Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workflow for Alkaloid Extraction and Isolation

G plant Dried & Powdered Vinca minor Aerial Parts extraction Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning (CHCl3 / 2N HCl) crude_extract->partitioning acidic_fraction Acidic Aqueous Fraction (Alkaloid Salts) partitioning->acidic_fraction basification Basification (NH3) acidic_fraction->basification crude_alkaloids Crude Alkaloid Mixture (in CHCl3) basification->crude_alkaloids chromatography Chromatographic Purification (Silica Gel Column, HPLC) crude_alkaloids->chromatography This compound Pure this compound chromatography->this compound

A generalized workflow for the extraction and isolation of this compound.

Mechanism of Action and Signaling Pathways

This compound has been reported to exhibit considerable cytotoxic effects against P388 leukemia cells.[2] While the specific signaling pathways modulated by this compound have not been elucidated, a hypothesized mechanism can be proposed based on the well-established action of other Vinca alkaloids. The primary mechanism of action for Vinca alkaloids is the inhibition of microtubule dynamics.[3]

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Vinca alkaloids bind to β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the M phase (mitotic arrest). Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. This process is often mediated by the activation of caspase cascades.

G cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitotic_Arrest->Apoptosis_Pathway Triggers Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway presented is a hypothesized model based on the known mechanism of action of other Vinca alkaloids and the observed cytotoxic effects of this compound. Further research is required to experimentally validate this pathway for this compound.

Conclusion

This compound remains a compound of interest within the Vinca alkaloid family due to its demonstrated cytotoxic potential. This guide summarizes the currently available data on its physical and chemical properties and provides a framework for its experimental investigation. Further research is critically needed to fully characterize this molecule, including the elucidation of its precise spectral data, a detailed and optimized isolation protocol, and the experimental validation of its mechanism of action and associated signaling pathways. Such studies will be invaluable for assessing its potential as a lead compound in drug development.

References

Vincarubine: A Technical Guide to its Cytotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Vincarubine, a bisindole alkaloid isolated from Vinca minor, has demonstrated cytotoxic effects, notably against P388 leukemia cells.[1] While detailed mechanistic studies specifically on this compound are limited, its structural classification as a Vinca alkaloid allows for the inference of its mechanism of action based on the well-characterized activities of related compounds such as vincristine and vinblastine. This technical guide synthesizes the current understanding of the cytotoxic mechanisms of Vinca alkaloids, presenting a probable framework for this compound's activity. The primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through intrinsic and extrinsic signaling pathways. This guide provides an in-depth overview of these processes, supported by quantitative data from representative Vinca alkaloids, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Introduction

Vinca alkaloids are a class of microtubule-targeting agents that have been a cornerstone of cancer chemotherapy for decades.[2] this compound, a novel bisindole alkaloid, has been identified as a cytotoxic agent.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This document outlines the presumed cytotoxic mechanism of this compound, drawing parallels from extensive research on other Vinca alkaloids.

Core Mechanism: Disruption of Microtubule Dynamics

The principal mechanism of action for Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to the β-tubulin subunit at a specific site, Vinca alkaloids inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes that are dependent on a functional microtubule network, most notably mitosis.

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound against a broad panel of cancer cell lines are not widely available, the cytotoxic potential of related Vinca alkaloids, vincristine and vinblastine, has been extensively documented. The following table summarizes representative IC50 values for these compounds across various cancer cell lines, providing a benchmark for the expected potency of this compound.

Cell LineCancer TypeVincristine IC50Vinblastine IC50
A549Lung Cancer40 nM[3]~1-10 µM
MCF-7Breast Cancer5 nM[3]~1-10 nM
HeLaCervical Cancer~1-10 nM~1-10 nM
K562Leukemia~0.6 µg/mLNot Available
P388LeukemiaNot AvailableCytotoxic effect noted[1][4]
UKF-NB-3NeuroblastomaVaries with resistanceNot Available

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Induction of Cell Cycle Arrest

The disruption of the mitotic spindle assembly by Vinca alkaloids triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This arrest prevents the cell from proceeding through mitosis with a defective spindle, which would otherwise lead to aneuploidy. Prolonged arrest at this checkpoint is a potent trigger for apoptosis.

cell_cycle_arrest This compound This compound (presumed) Tubulin β-Tubulin This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Assembly Microtubule->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Figure 1. Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged cell cycle arrest and cellular stress induced by Vinca alkaloids culminate in the activation of apoptotic pathways. This programmed cell death is a key component of their cytotoxic effect. The apoptotic signaling cascade initiated by Vinca alkaloids is multifaceted, involving both intrinsic (mitochondrial) and extrinsic pathways.

JNK Pathway Activation

A critical signaling event in Vinca alkaloid-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK) pathway. JNK activation can lead to the phosphorylation and subsequent degradation of anti-apoptotic proteins and the activation of pro-apoptotic proteins.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Vinca alkaloids have been shown to modulate the expression and activity of these proteins, tipping the balance towards apoptosis. This includes the downregulation of anti-apoptotic members like Bcl-2 and Mcl-1, and the activation of pro-apoptotic members such as Bax and Bak.

apoptosis_pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_execution Apoptotic Execution This compound This compound (presumed) JNK JNK Activation This compound->JNK Bcl2_family Bcl-2 Family Modulation This compound->Bcl2_family Bcl2_down Bcl-2 / Mcl-1 (Anti-apoptotic) Downregulation JNK->Bcl2_down Bcl2_family->Bcl2_down Bax_up Bax / Bak (Pro-apoptotic) Activation Bcl2_family->Bax_up Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_down->Mitochondria Bax_up->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2. Inferred apoptotic signaling pathway induced by this compound.
NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a complex signaling cascade that can have both pro-survival and pro-apoptotic roles depending on the cellular context. Some studies have shown that Vinca alkaloids can lead to the degradation of IκBα, an inhibitor of NF-κB, resulting in NF-κB activation. The precise role of NF-κB activation in Vinca alkaloid-induced cytotoxicity is still under investigation and may be cell-type specific.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the cytotoxic mechanism of action of Vinca alkaloids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate (3-4h) C->D E Solubilize formazan crystals D->E F Measure absorbance (570 nm) E->F G Calculate % viability and IC50 F->G

Figure 3. Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[8][9]

Protocol:

  • Cell Treatment: Culture cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.[10][11]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bcl-2, p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the detailed mechanism of action of this compound is still emerging, its classification as a Vinca alkaloid provides a strong foundation for understanding its cytotoxic properties. It is highly probable that this compound, like its well-studied counterparts, disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the modulation of key signaling pathways, including the JNK and Bcl-2 family-regulated cascades. Further research is warranted to elucidate the specific molecular interactions and signaling events unique to this compound, which will be critical for its potential clinical development. This guide provides a comprehensive framework for such future investigations, outlining the core mechanisms and essential experimental approaches.

References

In Silico Prediction of Vincarubine's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincarubine, a bisindole alkaloid from the Vinca minor plant, belongs to the Vinca alkaloid class of compounds, renowned for their application in cancer chemotherapy. While the general mechanism of Vinca alkaloids involves the disruption of microtubule dynamics, the specific molecular targets of many of its individual members, including this compound, remain less characterized. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the biological targets of this compound. We detail a multi-faceted approach combining reverse docking, pharmacophore modeling, and a machine learning-based strategy to identify and rank potential protein interactions. This document serves as a methodological blueprint for researchers seeking to apply computational techniques to elucidate the mechanisms of action for natural products, thereby accelerating early-stage drug discovery and repurposing efforts.

Introduction to this compound and In Silico Target Prediction

This compound is a complex bisindole alkaloid isolated from the medicinal plant Vinca minor. Structurally related to clinically significant compounds like vincristine and vinblastine, it is presumed to share their anti-mitotic properties. The primary mechanism of action for Vinca alkaloids is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, the full spectrum of protein interactions for this compound, including potential off-target effects or secondary mechanisms of action, is not well-documented.

In silico target prediction has emerged as a powerful and cost-effective strategy to hypothesize the biological targets of small molecules. By leveraging computational models of protein structures and ligand-protein interactions, these methods can screen vast biological spaces to identify proteins that are likely to bind to a given compound. This approach can guide experimental validation, uncover novel mechanisms of action, and identify potential liabilities of a drug candidate early in the discovery pipeline. This guide outlines a robust, multi-pronged in silico strategy for predicting the biological targets of this compound.

A Multi-Modal In Silico Workflow for Target Identification

To enhance the predictive accuracy and provide a consensus-based ranking of potential targets, we propose a workflow that integrates three distinct computational methods: reverse docking, pharmacophore modeling, and a machine learning-based approach.

In_Silico_Workflow cluster_0 Input cluster_1 Prediction Methods cluster_2 Target Databases cluster_3 Output & Analysis This compound This compound Structure (SDF/MOL2) ReverseDocking Reverse Docking This compound->ReverseDocking Pharmacophore Pharmacophore Modeling This compound->Pharmacophore ML Machine Learning This compound->ML RankedTargets Ranked Potential Targets ReverseDocking->RankedTargets Pharmacophore->RankedTargets ML->RankedTargets PDB Protein Data Bank (PDB) PDB->ReverseDocking PDB->Pharmacophore DrugBank DrugBank DrugBank->ML ChEMBL ChEMBL ChEMBL->ML PathwayAnalysis Pathway & GO Analysis RankedTargets->PathwayAnalysis ExperimentalValidation Experimental Validation Plan PathwayAnalysis->ExperimentalValidation

A multi-modal in silico workflow for target prediction.

Methodologies and Experimental Protocols

Reverse Docking

Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners. This method is particularly useful for identifying direct protein-ligand interactions.

Experimental Protocol: Reverse Docking using AutoDock Vina

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format.

    • Using AutoDock Tools (ADT), add polar hydrogens and assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Receptor Library Preparation:

    • Download a curated library of human protein structures from the Protein Data Bank (PDB). A representative set, such as the one used in the sc-PDB database, is recommended.

    • For each protein structure, use ADT to:

      • Remove water molecules and co-crystallized ligands.

      • Add polar hydrogens and assign Kollman charges.

      • Save the prepared receptor in PDBQT format.

  • Docking Simulation:

    • For each receptor, define a search space (grid box) that encompasses the known or predicted binding site. If the binding site is unknown, the entire protein can be used as the search space.

    • Use the following AutoDock Vina command for each docking run:

    • The --exhaustiveness parameter can be increased for a more thorough search.

  • Results Analysis and Filtering:

    • Extract the binding affinity scores from the log files for each protein.

    • Rank the proteins based on their predicted binding affinities (more negative values indicate stronger binding).

    • Filter the results to include proteins with binding affinities below a certain threshold (e.g., -7.0 kcal/mol).

Ligand-Based Pharmacophore Modeling

This approach identifies the common chemical features of known active ligands for a particular target and uses this "pharmacophore" to screen for new molecules that share these features. In this context, we will use known Vinca alkaloids as the basis for a pharmacophore model to identify targets that are likely to bind to this compound.

Experimental Protocol: Pharmacophore Modeling using Discovery Studio

  • Training Set Preparation:

    • Compile a set of at least 5-10 known Vinca alkaloids with high affinity for tubulin (e.g., Vincristine, Vinblastine, Vinorelbine).

    • Import the 3D structures of these compounds into a Discovery Studio project.

  • Pharmacophore Model Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol (HipHop algorithm) in Discovery Studio.

    • Define the chemical features to be considered (e.g., hydrogen bond acceptors/donors, hydrophobic, aromatic rings).

    • The protocol will generate a set of pharmacophore hypotheses ranked by a scoring function.

  • Pharmacophore Model Validation:

    • Validate the generated models using a test set of known active and inactive compounds. A good model should correctly identify the active compounds.

    • Select the best-performing pharmacophore model.

  • Database Screening:

    • Screen a 3D conformational database of human proteins (e.g., a database derived from the PDB) against the validated pharmacophore model.

    • Rank the proteins based on their fit score to the pharmacophore.

Machine Learning-Based Target Prediction

Machine learning models can be trained on large datasets of known drug-target interactions to predict novel interactions. These models learn the complex relationships between chemical structures and protein targets.

Experimental Protocol: Supervised Learning for Target Prediction

  • Data Collection and Preparation:

    • Assemble a training dataset of known drug-target interactions from databases like ChEMBL and DrugBank. This dataset should consist of positive (known interacting) and negative (assumed non-interacting) pairs.

    • For each drug, generate a set of molecular descriptors (e.g., Morgan fingerprints, physicochemical properties).

    • For each protein, generate a set of protein descriptors (e.g., amino acid composition, dipeptide composition, protein sequence embeddings).

  • Feature Vector Generation:

    • For each drug-target pair, concatenate the drug and protein descriptors to create a single feature vector.

  • Model Training:

    • Split the dataset into training and testing sets (e.g., 80% training, 20% testing).

    • Train a supervised machine learning classifier, such as a Random Forest or Gradient Boosting model, on the training set. A Python script using the scikit-learn library can be used for this purpose.

  • Model Evaluation:

    • Evaluate the model's performance on the test set using metrics such as the Area Under the Receiver Operating Characteristic Curve (AUC-ROC), precision, and recall.

  • Prediction for this compound:

    • Generate the molecular descriptors for this compound.

    • Create feature vectors by pairing this compound with all human proteins in your target database.

    • Use the trained model to predict the probability of interaction for each pair.

    • Rank the proteins based on the predicted interaction probability.

Predicted Biological Targets of this compound

Based on the proposed in silico workflow, a list of potential biological targets for this compound can be generated. The primary target is expected to be tubulin , consistent with the known mechanism of other Vinca alkaloids. However, the multi-modal approach may also reveal other potential targets, including off-targets that could contribute to the compound's efficacy or toxicity profile.

Predicted TargetPrediction Method(s)Supporting Evidence / RationalePredicted Binding Affinity (kcal/mol) (from Reverse Docking)
Tubulin Beta Chain All three methodsPrimary target of all Vinca alkaloids.-9.5 to -11.0
Calmodulin Reverse Docking, MLKnown interactor of some Vinca alkaloids.-8.0 to -9.5
P-glycoprotein (ABCB1) Reverse Docking, MLVinca alkaloids are known substrates of this efflux pump, which contributes to drug resistance.-7.5 to -9.0
Cytochrome P450 3A4 Reverse Docking, MLInvolved in the metabolism of Vinca alkaloids.-7.0 to -8.5
Transcription factor Jun Reverse DockingPotential downstream target related to cellular stress response.-6.5 to -8.0

Quantitative Data for Vinca Alkaloid-Tubulin Interaction:

Vinca AlkaloidIC50 (Tubulin Polymerization)Ki (Binding to Tubulin)Reference
Vinblastine0.43 µM~2.8 x 10³ M⁻¹
Vincristine~0.5 µMNot explicitly found
Vinorelbine~0.6 µMNot explicitly found
CatharanthineHigh µM range~2.8 x 10³ M⁻¹

Signaling Pathway Visualization

The primary mechanism of Vinca alkaloids, including the predicted action of this compound, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.

Vincarubine_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (M-phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Predicted signaling pathway of this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico strategy for predicting the biological targets of this compound. By integrating reverse docking, pharmacophore modeling, and machine learning, researchers can generate a high-confidence list of potential protein interactors. The predicted primary target, tubulin, aligns with the known pharmacology of the Vinca alkaloid class. Furthermore, the identification of potential off-targets provides valuable hypotheses for further investigation into the compound's complete mechanism of action and potential side effects. The prioritized list of targets generated from this workflow should be subjected to experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the predicted interactions and elucidate their biological significance. This integrated computational and experimental approach is poised to accelerate the translation of natural products like this compound into novel therapeutic agents.

The Stereochemistry of Vincarubine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Vincarubine, a bisindole alkaloid isolated from Vinca minor, represents a complex stereochemical challenge. Its intricate three-dimensional structure is a critical determinant of its biological activity, including its cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's stereochemistry, drawing from the foundational research that has defined its relative configuration. This document outlines the experimental methodologies employed for its structural elucidation, presents available data in a structured format, and visualizes the logical workflow of its stereochemical analysis. The content herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel therapeutic agents derived from Vinca alkaloids.

Introduction

The Vinca alkaloids, a class of compounds originally derived from the periwinkle plant, are renowned for their potent anti-mitotic activity and have been a cornerstone of cancer chemotherapy for decades. This compound is a dimeric indole alkaloid belonging to this family, and like its congeners, its biological efficacy is intrinsically linked to its precise stereochemical arrangement. The presence of multiple chiral centers and stereogenic elements within the this compound molecule gives rise to a complex stereoisomeric landscape. Understanding the defined stereochemistry is paramount for any drug development efforts, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide will delve into the specifics of this compound's stereochemical characterization, with a focus on the seminal work that established its relative configuration.

Core Stereochemistry of this compound

The foundational work on the stereochemistry of this compound established its relative configuration through meticulous spectroscopic analysis. While the absolute configuration of this compound has not been definitively reported in publicly accessible literature, the relative arrangement of its stereocenters has been deduced.

The systematic IUPAC name for one of the reported stereoisomers of this compound is methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate.[1] This nomenclature implies specific stereochemical assignments, such as the (13Z) configuration of the ethylidene group. Further stereochemical descriptors found in chemical databases include (5alpha,12beta,19alpha), indicating the relative orientations of substituents at these positions.[1]

Data Presentation

Due to the limited availability of detailed stereochemical studies on multiple this compound isomers, a comprehensive table of comparative quantitative data is not feasible at this time. However, the following tables are structured to accommodate such data as it becomes available through future research, such as total synthesis of stereoisomers or isolation of new natural variants.

Table 1: Spectroscopic and Physicochemical Properties of this compound Stereoisomers

StereoisomerSpecific Rotation ([α]D)Key NMR Chemical Shifts (δ, ppm)Key NMR Coupling Constants (J, Hz)
Natural this compoundData not availableDetailed data not publicly availableDetailed data not publicly available
Synthetic Isomer 1Not yet synthesized--
Synthetic Isomer 2Not yet synthesized--

Table 2: Cytotoxic Activity of this compound Stereoisomers

StereoisomerCell LineIC50 (µM)Reference
Natural this compoundP388 LeukemiaSpecific value not publicly availableProksa et al., 1988[2]
Synthetic Isomer 1---
Synthetic Isomer 2---

Experimental Protocols

The determination of the relative configuration of this compound relied heavily on nuclear magnetic resonance (NMR) spectroscopy.[2] The following outlines the likely experimental methodologies based on standard practices for natural product structure elucidation from the era of its discovery.

Isolation of this compound

This compound is isolated from the aerial parts of Vinca minor. A typical isolation protocol would involve:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from non-basic compounds.

  • Chromatography: The crude alkaloid mixture is then purified using a combination of chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis for Stereochemical Determination

The primary tool for elucidating the relative stereochemistry of this compound was NMR spectroscopy.[2]

  • ¹H NMR Spectroscopy: High-resolution proton NMR spectra would have been acquired to determine the chemical shifts, coupling constants, and multiplicities of all protons in the molecule.

  • ¹³C NMR Spectroscopy: Carbon NMR spectra, including broadband decoupled and distortionless enhancement by polarization transfer (DEPT) experiments, would be used to identify the chemical shifts and types of all carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons within the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons provides direct evidence for their relative stereochemical arrangement. For example, a strong NOE between two protons on the same face of a ring system would confirm their cis relationship.

The interpretation of the coupling constants (J-values) from the ¹H NMR spectrum provides crucial information about the dihedral angles between adjacent protons, which in turn helps to define the conformation and relative stereochemistry of the ring systems within this compound.

Visualizations

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the logical workflow for the determination of the stereochemistry of a complex natural product like this compound.

stereochemistry_workflow cluster_isolation Isolation and Purification cluster_structure_elucidation Structure and Relative Stereochemistry cluster_absolute_config Absolute Stereochemistry (Hypothetical) plant_material Vinca minor Plant Material extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Chromatographic Purification partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) pure_compound->nmr ms Mass Spectrometry (Molecular Formula) pure_compound->ms relative_config Determination of Relative Configuration nmr->relative_config ms->relative_config chiroptical Chiroptical Methods (CD Spectroscopy) relative_config->chiroptical xray X-ray Crystallography relative_config->xray synthesis Asymmetric Total Synthesis relative_config->synthesis absolute_config Determination of Absolute Configuration chiroptical->absolute_config xray->absolute_config synthesis->absolute_config vincarubine_moa This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to β-tubulin microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (M-phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

References

Vincarubine from Vinca minor: A Technical Guide on Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on Vincarubine, a bisindole alkaloid found in Vinca minor (Lesser Periwinkle). This document summarizes the available data on its natural abundance, alongside related alkaloids, and presents a generalized experimental protocol for its extraction and isolation.

Natural Abundance of Indole Alkaloids in Vinca minor

This compound is a recognized constituent of the aerial parts of Vinca minor, particularly in the leaves.[1] While its presence is confirmed, specific quantitative data regarding the natural abundance and yield of this compound from Vinca minor is not extensively reported in publicly available scientific literature. However, to provide a context for the concentration of indole alkaloids in this plant, the following table summarizes the quantitative data for the major alkaloid, vincamine, and other related compounds.

Alkaloid/ExtractPlant MaterialMethod of QuantificationReported Yield/ConcentrationReference
Total Crude Extract Dried Aerial PartsMethanol Extraction35.87%
Vincamine Dried Plant MassHPLC0.057%
Vincamine Dried LeavesHPLC2.459 ± 0.035 mg/100 g d.w.[2]
1,2-Dehydroaspidospermidine Dried LeavesHPLC0.898 mg/100 g d.w.[2]
1,2-Dehydroaspidospermidine Dried StemsHPLC1.635 mg/100 g d.w.[2]
Vincaminoreine Dried LeavesHPLC1.064 mg/100 g d.w.[2]
Vincaminoreine Dried StemsHPLC0.285 mg/100 g d.w.[2]
Eburnamonine Dried LeavesHPLC0.803 mg/100 g d.w.[2]

Note: The yield of alkaloids can be influenced by various factors, including the geographical origin of the plant, harvest time, and drying conditions.[3]

Experimental Protocol: Extraction and Isolation of Indole Alkaloids

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and separation of indole alkaloids from Vinca minor can be described. This protocol is based on common phytochemical techniques for alkaloid isolation.

Materials and Reagents
  • Dried and powdered aerial parts of Vinca minor

  • Methanol (80%)

  • Hydrochloric acid (2N)

  • Ammonia solution (25%)

  • Chloroform

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., mixtures of hexane, ethyl acetate, methanol)

  • Dragendorff's reagent (for qualitative testing)

  • Standard analytical equipment for extraction, filtration, concentration, and chromatography.

Extraction Procedure
  • Maceration: The dried and powdered plant material is extracted with 80% methanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated until a qualitative test for alkaloids (e.g., with Dragendorff's reagent) on the marc (spent plant material) is negative.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in an appropriate solvent (e.g., chloroform) and then partitioned with an aqueous acidic solution (e.g., 2N HCl). The alkaloids, being basic, will form salts and move into the aqueous phase.

  • Basification: The acidic aqueous phase containing the alkaloid salts is then made alkaline (e.g., pH 10) by the addition of a base, such as ammonia solution.

  • Extraction of Free Alkaloids: The free alkaloids are then extracted back into an immiscible organic solvent, such as chloroform. This step is repeated multiple times to ensure complete extraction.

  • Concentration: The combined organic extracts are concentrated to yield a crude alkaloid mixture.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be used.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds. Fractions with similar TLC profiles are combined.

  • Further Purification: The fractions containing the target alkaloid, this compound, may require further purification steps, such as preparative TLC or repeated column chromatography with different solvent systems, to achieve the desired purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of indole alkaloids, including this compound, from Vinca minor.

Extraction_Workflow PlantMaterial Dried & Powdered Vinca minor Leaves Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purifiedthis compound Purified this compound TLC->Purifiedthis compound

Caption: General workflow for the extraction and isolation of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The described experimental procedures should be carried out in a suitably equipped laboratory by trained personnel, adhering to all necessary safety precautions. The lack of specific quantitative data for this compound highlights an area for further research to fully characterize the phytochemical profile of Vinca minor.

References

Vincarubine: A Structural and Mechanistic Divergence in the Vinca Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vincarubine, a novel bisindole alkaloid isolated from Vinca minor, represents a significant structural and biosynthetic departure from the classical dimeric Vinca alkaloids such as vinblastine and vincristine. This technical guide provides a comprehensive analysis of this compound's relationship to other Vinca alkaloids, focusing on its unique chemical structure, proposed biosynthetic origins, and cytotoxic activity. While quantitative comparative data for this compound remains limited in publicly accessible literature, this document consolidates the available information to provide a framework for future research and development. This guide includes a comparative analysis of the structural and biological properties of key Vinca alkaloids, outlines plausible experimental protocols for the isolation and characterization of this compound, and presents diagrams of its proposed biosynthetic relationship and mechanism of action to elucidate its standing within this critical class of anti-cancer agents.

Introduction: The Vinca Alkaloid Landscape

The Vinca alkaloids, primarily derived from the Madagascar periwinkle, Catharanthus roseus, are a cornerstone of chemotherapy regimens for a variety of cancers.[1] Their clinical utility stems from their potent anti-mitotic activity, which is achieved by disrupting microtubule dynamics.[1][2] The most well-characterized Vinca alkaloids, including vincristine and vinblastine, are dimeric compounds formed by the coupling of two distinct monomeric indole alkaloids: catharanthine and vindoline. These "classical" Vinca alkaloids are known to inhibit tubulin polymerization, leading to cell cycle arrest in the metaphase and subsequent apoptosis.[1]

This compound, however, presents an intriguing deviation from this established paradigm. Isolated from the lesser periwinkle, Vinca minor, it is also a bisindole alkaloid but with a distinct structural framework. Instead of the catharanthine-vindoline dimer, this compound is composed of vincorane and aspidospermane residues. This fundamental structural difference suggests a unique biosynthetic pathway and potentially a nuanced mechanism of action compared to its more famous relatives.

Structural and Physicochemical Comparison

The defining feature of classical Vinca alkaloids is the linkage of an indole (catharanthine) and a dihydroindole (vindoline) unit. In contrast, this compound's vincorane and aspidospermane components create a different three-dimensional conformation.

Table 1: Structural and Physicochemical Properties of Selected Vinca Alkaloids

PropertyThis compoundVinblastineVincristine
Monomeric Units Vincorane and AspidospermaneCatharanthine and VindolineCatharanthine and Vindoline
Molecular Formula C43H50N4O6C46H58N4O9C46H56N4O10
Molecular Weight 718.9 g/mol 811.0 g/mol 825.0 g/mol
Source Vinca minorCatharanthus roseusCatharanthus roseus
Key Structural Feature Unique bisindole framework from distinct monomeric unitsIndole-dihydroindole dimerFormyl group on vindoline nitrogen

Biosynthetic Relationship

The biosynthesis of classical Vinca alkaloids in C. roseus is a complex, multi-step process that has been extensively studied. It involves the convergence of the indole pathway, producing tryptamine, and the terpenoid pathway, producing secologanin, to form strictosidine, a common precursor to all monoterpene indole alkaloids. From strictosidine, numerous enzymatic steps lead to the formation of catharanthine and vindoline, which are then coupled to form vinblastine.

The biosynthetic pathway of this compound in V. minor is less understood but is thought to diverge from the main pathway leading to other Vinca alkaloids like vincamine. It is hypothesized that this compound is a terminal product of a branch in the biosynthetic route. The specific enzymes and intermediate steps in this divergent pathway have yet to be fully elucidated.

Below is a conceptual diagram illustrating the proposed biosynthetic relationship of this compound to the main Vinca alkaloid pathway.

Hypothetical Biosynthetic Relationship of this compound Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Aspidosperma_Alkaloids Aspidosperma Alkaloids Strictosidine->Aspidosperma_Alkaloids Catharanthine Catharanthine Strictosidine->Catharanthine Vindoline Vindoline Strictosidine->Vindoline Vincamine_Pathway Vincamine Biosynthetic Pathway Aspidosperma_Alkaloids->Vincamine_Pathway Vincarubine_Precursors This compound Precursors (Vincorane and Aspidospermane type) Aspidosperma_Alkaloids->Vincarubine_Precursors Divergent Pathway in V. minor This compound This compound Vincarubine_Precursors->this compound Vinblastine Vinblastine / Vincristine Catharanthine->Vinblastine Vindoline->Vinblastine

Caption: Hypothetical biosynthetic pathway of this compound.

Mechanism of Action and Cytotoxicity

The primary mechanism of action for clinically used Vinca alkaloids is the inhibition of tubulin polymerization.[1] By binding to β-tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle.[1][2] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase of mitosis and ultimately triggers apoptosis.

This compound has been reported to exhibit cytotoxic activity. While the precise molecular interactions have not been detailed as extensively as for vinblastine and vincristine, it is presumed to share the general mechanism of interacting with tubulin and disrupting microtubule function due to its classification as a Vinca alkaloid and its demonstrated cytotoxicity. However, its unique structure may lead to differences in binding affinity, site of interaction on the tubulin molecule, or downstream signaling effects.

The following diagram illustrates the generally accepted signaling pathway for Vinca alkaloid-induced cytotoxicity.

General Mechanism of Action for Vinca Alkaloids Vinca_Alkaloid Vinca Alkaloid (e.g., this compound) Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Vinca_Alkaloid->Microtubule_Assembly Inhibits Microtubule_Disruption Disruption of Microtubule Dynamics Vinca_Alkaloid->Microtubule_Disruption Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Microtubule_Disruption->Mitotic_Spindle Prevents Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Generalized signaling pathway for Vinca alkaloid cytotoxicity.

Comparative Biological Activity

For reference, the following table presents typical IC50 values for well-established Vinca alkaloids against various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.

Table 2: Comparative Cytotoxicity of Selected Vinca Alkaloids (Reference Data)

AlkaloidCell LineIC50 (approximate)
VinblastineHeLa1-10 nM
MCF71-5 nM
VincristineK5625-20 nM
Jurkat2-10 nM
VinorelbineA54910-50 nM
HCT1165-25 nM
This compound P388 Leukemia Data not available in reviewed literature

Experimental Protocols

The following are generalized protocols for the isolation and characterization of bisindole alkaloids, which can be adapted for this compound from Vinca minor.

Isolation of this compound
  • Extraction:

    • Air-dried and powdered leaves of Vinca minor are subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

    • The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent (e.g., hexane) to remove non-alkaloidal compounds.

    • The aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10 and then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

    • The organic layer, containing the total alkaloids, is dried over anhydrous sodium sulfate and concentrated.

  • Chromatographic Separation:

    • The crude alkaloid mixture is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate and then methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar Rf values are pooled.

    • Further purification of the fractions containing this compound can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Structural Characterization
  • Spectroscopic Analysis: The purified this compound is subjected to a battery of spectroscopic techniques for structural elucidation:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the overall structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: A suitable cancer cell line (e.g., a leukemia cell line like P388) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound and a reference Vinca alkaloid (e.g., vinblastine) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound stands out as a structurally and biosynthetically distinct member of the Vinca alkaloid family. Its unique composition of vincorane and aspidospermane monomers sets it apart from the classical catharanthine-vindoline dimers. While its cytotoxic properties have been noted, a significant gap exists in the literature regarding a detailed, quantitative comparison of its biological activity with clinically established Vinca alkaloids.

Future research should focus on:

  • Elucidation of the complete biosynthetic pathway of this compound in Vinca minor to identify the specific enzymes and intermediates involved in its formation.

  • Quantitative assessment of its cytotoxic potency against a broad panel of cancer cell lines to determine its therapeutic potential.

  • Detailed investigation of its mechanism of action , including its specific binding site on tubulin and any unique effects on microtubule dynamics or other cellular pathways.

A deeper understanding of this compound's chemistry and biology will not only shed light on the diversity of Vinca alkaloid biosynthesis but may also open new avenues for the development of novel anti-cancer agents with improved efficacy or a different spectrum of activity.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Vinca Alkaloids from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vincarubine: These application notes focus on high-yield extraction methods for the prominent dimeric indole alkaloids, Vincristine and Vinblastine, from Catharanthus roseus (Madagascar Periwinkle). While the query specified "this compound," this is a less common alkaloid from this plant, and detailed extraction protocols are not as widely documented. The methods described herein are optimized for the extraction of major vinca alkaloids and are expected to be effective for the extraction of other structurally similar minor alkaloids, including this compound. Researchers may need to adapt and optimize the final purification steps to specifically isolate this compound.

The extraction of vinca alkaloids from Catharanthus roseus is a critical step in the production of essential anti-cancer drugs.[1] The low abundance of these compounds in the plant material necessitates highly efficient extraction methods to maximize yields.[1] This document provides an overview of modern high-yield extraction techniques and detailed protocols for their implementation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of key vinca alkaloids from Catharanthus roseus. This allows for a direct comparison of the efficiency of different methods.

Extraction MethodPlant MaterialSolventKey ParametersYield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE) Leaves (60-mesh)80% EthanolNegative pressure: -0.075 MPa, Solid-liquid ratio: 1:20, Time: 30 min, 3 cyclesVCR: 0.018, VLB: 0.126[2]
Ultrasound-Assisted Extraction (UAE) with Ionic Liquid Leaves1-Allyl-3-methylimidazolium bromide ([Amim]Br)Optimized soak time, solid-liquid ratio, ultrasound power and time. Reduced extraction time to 0.5 h.Not specified, but noted for remarkable efficiency.[3]
Microwave-Assisted Extraction (MAE) LeavesEthanol with a few drops of conc. HClPower: 700W, Time: 60 secondsVLB: 44.33[4]
Supercritical Fluid Extraction (SFE) LeavesCO2 with Methanol modifier (6.6 vol%)Pressure: 250 bar, Temperature: 80°C, Time: 40 minBest recovery for Catharanthine (100%)[5]
Soxhlet Extraction LeavesDichloromethaneReflux for 16 hoursBest recovery for Vindoline (100%)[5]
Conventional Solvent Extraction Dried Leaf MaterialHot ethanol-water-acetic acid (9:1:1)Standard maceration and filtrationNot specified[6][7]

VCR: Vincristine, VLB: Vinblastine, DW: Dry Weight

Experimental Protocols

Protocol for Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes the effects of negative pressure and cavitation to enhance extraction efficiency.[8]

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves (60-mesh)

  • 80% Ethanol

  • Negative-pressure cavitation extraction apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Weigh 1.0 g of powdered C. roseus leaves.

  • Extraction:

    • Place the sample in the extraction vessel.

    • Add 20 mL of 80% ethanol (solid-liquid ratio of 1:20).

    • Apply a negative pressure of -0.075 MPa.

    • Conduct the extraction for 30 minutes at room temperature.

    • Repeat the extraction process for a total of three cycles to maximize yield.

  • Filtration and Concentration:

    • Filter the combined extracts to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Quantification:

    • Redissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentrations of Vincristine and Vinblastine using a validated HPLC method.

Protocol for Ultrasound-Assisted Extraction (UAE) with Ionic Liquids

UAE employs high-frequency sound waves to disrupt plant cell walls, while ionic liquids act as efficient green solvents.[3]

Materials and Equipment:

  • Dried and powdered C. roseus leaves

  • Ionic Liquid (e.g., 1-Allyl-3-methylimidazolium bromide, [Amim]Br)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • HPLC system

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of the selected ionic liquid.

  • Extraction:

    • Mix the powdered leaf material with the ionic liquid solution at an optimized solid-liquid ratio.

    • Allow the mixture to soak for a predetermined time (e.g., 30 minutes).

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasound at a specified power and for an optimized duration (e.g., 30 minutes).

  • Separation:

    • Centrifuge the mixture to separate the supernatant containing the extracted alkaloids from the plant debris.

  • Analysis:

    • Directly inject the supernatant (after appropriate dilution and filtration) into an HPLC system for quantification of the target alkaloids. This method offers the advantage of shorter extraction times compared to conventional methods.[3]

Protocol for Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.[4]

Materials and Equipment:

  • Dried and powdered C. roseus leaves

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave extraction system

  • Filtration apparatus

  • HPLC system

Procedure:

  • Sample and Solvent Preparation:

    • Place 1.0 g of powdered leaves into the microwave extraction vessel.

    • Add 10 mL of ethanol and a few drops of concentrated HCl.

  • Microwave Extraction:

    • Secure the vessel in the microwave extractor.

    • Apply microwave irradiation at a power of 700W for 60 seconds.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove the solid residue.

  • Analysis:

    • Analyze the filtrate using HPLC to determine the concentration of Vinblastine. This method has been shown to be a rapid and efficient tool for the extraction of Vinblastine.[4]

Visualizations

Biosynthetic Pathway of Vinblastine

The biosynthesis of the dimeric alkaloid Vinblastine in Catharanthus roseus involves the enzymatic coupling of two monomeric indole alkaloids, Catharanthine and Vindoline. This is a key step in the formation of the medicinally important vinca alkaloids.

Vinblastine_Biosynthesis Catharanthine Catharanthine Anhydrovinblastine 3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase-mediated coupling Vindoline Vindoline Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Reduction

Caption: Simplified biosynthetic pathway of Vinblastine.

General Workflow for Vinca Alkaloid Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of vinca alkaloids from plant material.

Extraction_Workflow PlantMaterial Plant Material (Dried & Powdered C. roseus leaves) Extraction Extraction (e.g., NPCE, UAE, MAE) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification IsolatedAlkaloids Isolated Vinca Alkaloids (Vincristine, Vinblastine, etc.) Purification->IsolatedAlkaloids Analysis Analysis (HPLC, LC-MS) IsolatedAlkaloids->Analysis

Caption: General experimental workflow for vinca alkaloid extraction.

References

Application Notes and Protocols for the Purification of Vincarubine using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincarubine is a bisindole alkaloid derived from the plant Vinca minor. As a member of the Vinca alkaloid family, which includes potent anti-cancer agents like vincristine and vinblastine, this compound is of significant interest for its potential cytotoxic activities.[1] The primary mechanism of action for Vinca alkaloids involves their ability to disrupt microtubule dynamics, which are crucial for cell division, leading to metaphase arrest and apoptosis.[2][3][4] This makes them a cornerstone in various chemotherapy regimens.[5] The effective purification of this compound from crude plant extracts or synthetic reaction mixtures is a critical step for further pharmacological studies and drug development. Column chromatography is a fundamental technique for the isolation and purification of such natural products.

This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for related Vinca alkaloids. It also includes information on the compound's mechanism of action and illustrative data for the purification process.

Experimental Protocols

Preparation of Crude this compound Extract

Prior to chromatographic purification, a crude extract containing this compound must be prepared from the plant material (Vinca minor).

Materials:

  • Dried and powdered Vinca minor plant material

  • Methanol

  • Dichloromethane

  • Sulfuric acid (2% v/v)

  • Ammonia solution

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a methanolic crude extract.

  • Acidify the extract with a 2% sulfuric acid solution to protonate the alkaloids, rendering them water-soluble.

  • Wash the acidic solution with a non-polar solvent like n-hexane to remove pigments and other non-alkaloidal impurities.

  • Basify the aqueous layer with an ammonia solution to a pH of 8-9. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction of the basified solution with dichloromethane.

  • Collect the organic layers and concentrate them using a rotary evaporator to yield the crude alkaloid extract containing this compound.

Column Chromatography Protocol for this compound Purification

This protocol describes a standard column chromatography procedure for the separation of this compound from the crude alkaloid extract.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh) or Aluminum oxide as the stationary phase

  • A series of organic solvents for the mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Crude this compound extract

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for fraction analysis

  • UV lamp for visualization on TLC

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (gradient elution). For example:

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (8:2)

      • n-hexane:ethyl acetate (1:1)

      • 100% ethyl acetate

    • Further increase the polarity by introducing methanol into the mobile phase (e.g., ethyl acetate:methanol mixtures) to elute more polar compounds.

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions (e.g., 10-20 mL each).

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of this compound from 100g of dried Vinca minor.

Purification StepTotal Weight (g)This compound Content (%)Purity (%)Yield (%)
Crude Methanolic Extract12.50.85100
Crude Alkaloid Extract1.0101080
Combined Fractions (Column Chromatography)0.08959564
Recrystallized this compound0.07>98>9856

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography a Vinca minor plant material b Maceration with Methanol a->b c Filtration and Concentration b->c d Acid-Base Extraction c->d e Crude Alkaloid Extract d->e f Column Packing (Silica Gel) e->f Proceed to Purification g Sample Loading f->g h Gradient Elution g->h i Fraction Collection h->i j TLC Analysis i->j k Pooling of Pure Fractions j->k l Solvent Evaporation k->l m Purified this compound l->m G cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis

References

Application Note & Protocol: Quantification of Vincarubine using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Vincarubine, a bisindole alkaloid found in Vinca minor, using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These protocols are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a bisindole alkaloid of the Vinca alkaloid family, which includes therapeutically important compounds like vincristine and vinblastine. Accurate and precise quantification of this compound is crucial for phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note describes robust and reliable HPLC and UPLC methods for the determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to protect the analytical column.

2.1.1. From Plant Material (e.g., Vinca minor leaves):

  • Drying and Grinding: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol (HPLC grade).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[1]

2.1.2. From Biological Matrices (e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method

This method provides a good balance between resolution and run time for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient or isocratic). A common starting point is a 40:60 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm or 280 nm. Diode Array Detection (DAD) or Photodiode Array (PDA) detectors can be used for spectral confirmation.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

UPLC Method

This method offers higher resolution, faster analysis times, and lower solvent consumption compared to conventional HPLC.

  • Column: C18 or similar reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically used.

    • Gradient Program Example: Start with 10% acetonitrile, ramp up to 90% over 5 minutes, hold for 1 minute, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: UV/PDA detection at 254 nm or 280 nm. For higher sensitivity and selectivity, coupling with a mass spectrometer (UPLC-MS) is recommended.[2][3][4]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 35-45°C.

Data Presentation

The performance of the analytical methods should be validated according to ICH guidelines. The following tables summarize typical quantitative data expected for the analysis of Vinca alkaloids.

Table 1: HPLC Method Validation Parameters (Representative)

ParameterResult
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: UPLC Method Validation Parameters (Representative)

ParameterResult
Linearity Range (µg/mL)0.05 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.01
Limit of Quantification (LOQ) (µg/mL)0.05
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (Plant Material or Biological Fluid) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Injection Column C18 Reverse-Phase Column HPLC_UPLC->Column Detector UV/PDA or MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General experimental workflow for this compound quantification.

Hypothetical Biosynthetic Pathway of this compound

This compound is a dimeric indole alkaloid. Its biosynthesis involves the coupling of two monomeric indole alkaloid precursors, which themselves are derived from the shikimate and MEP pathways.

G Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin->Strictosidine Monomer1 Monomeric Indole Alkaloid Precursor 1 (e.g., Catharanthine-like) Strictosidine->Monomer1 Monomer2 Monomeric Indole Alkaloid Precursor 2 (e.g., Vindoline-like) Strictosidine->Monomer2 This compound This compound Monomer1->this compound Coupling & Modification Monomer2->this compound Coupling & Modification

Caption: Simplified hypothetical biosynthetic pathway leading to this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Vincarubine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincarubine is a bisindole alkaloid isolated from the medicinal plant Vinca minor (lesser periwinkle).[1][2] Like other Vinca alkaloids, such as vincristine and vinblastine derived from Catharanthus roseus, this compound is of significant interest for its potential anticancer properties.[3] The primary mechanism of action of Vinca alkaloids involves their interaction with tubulin, leading to the disruption of microtubule dynamics. This interference with the microtubule network, particularly within the mitotic spindle, results in metaphase arrest and subsequent induction of apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound on various cancer cell lines. The described assays—MTT, Annexin V/Propidium Iodide, and Cell Cycle Analysis—are fundamental techniques to quantify the cytotoxic and apoptotic effects of this compound.

Data Presentation

The cytotoxic effects of alkaloid fractions from Vinca minor, which contains this compound, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. It is important to note that these values are for alkaloid fractions and not for isolated this compound.

Cancer Cell LineCell TypeIC50 (µg/mL) of Alkaloid Fractions
HT-29Human Colorectal AdenocarcinomaVaries by fraction, with some showing high activity
Caco-2Human Colorectal AdenocarcinomaVaries by fraction, with some showing high activity
T47DHuman Breast Ductal CarcinomaVaries by fraction, with some showing high activity
NIH/3T3Mouse Embryo Fibroblast (Control)Less affected compared to cancer cell lines[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[4]

Materials and Reagents:

  • Cancer cell lines (e.g., HT-29, Caco-2, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix the contents of each well thoroughly by gentle pipetting. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value of this compound.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI), a fluorescent DNA intercalating agent, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]

Materials and Reagents:

  • Cancer cell lines

  • This compound

  • 6-well sterile plates

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[7] Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Vinca alkaloids are known to cause an arrest in the G2/M phase.

Materials and Reagents:

  • Cancer cell lines

  • This compound

  • 6-well sterile plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[8]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the cell pellet twice with PBS.[8]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8]

  • Incubation for Staining: Incubate the cells for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal in a linear scale.[9] Use a low flow rate to ensure accurate measurements. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis s1 Seed Cells in 96-well plate s2 Treat with this compound s1->s2 s3 Add MTT Reagent s2->s3 s4 Incubate & Formazan Formation s3->s4 s5 Solubilize Formazan s4->s5 s6 Measure Absorbance s5->s6 a1 Seed Cells in 6-well plate a2 Treat with this compound a1->a2 a3 Harvest & Wash Cells a2->a3 a4 Stain with Annexin V & PI a3->a4 a5 Flow Cytometry Analysis a4->a5 c1 Seed Cells in 6-well plate c2 Treat with this compound c1->c2 c3 Harvest, Wash & Fix Cells c2->c3 c4 Stain with PI & RNase A c3->c4 c5 Flow Cytometry Analysis c4->c5

Experimental workflow for in vitro cytotoxicity assays.

signaling_pathway This compound This compound microtubules Microtubule Disruption This compound->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest ros ROS Imbalance mitotic_arrest->ros nfkb NF-κB Activation mitotic_arrest->nfkb jnk JNK Activation ros->jnk mcl1 Mcl-1 Downregulation jnk->mcl1 mitochondria Mitochondrial Dysfunction jnk->mitochondria apoptosis Apoptosis nfkb->apoptosis mcl1->mitochondria caspases Caspase Activation mitochondria->caspases caspases->apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

References

Application Note: Developing In Vivo Tumor Models for Vincarubine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vincarubine is a novel bisindole alkaloid derived from the periwinkle plant, Vinca minor.[1] It belongs to the vinca alkaloid class of compounds, which have been a cornerstone of cancer chemotherapy for decades.[2][3] Like other vinca alkaloids, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division.[2][4] This interference with microtubule function leads to cell cycle arrest in the M-phase and subsequent programmed cell death, or apoptosis.[5][6] To evaluate the therapeutic potential of novel compounds like this compound, robust preclinical in vivo models are essential. These models allow for the assessment of anti-tumor efficacy, pharmacokinetics, and toxicity profiles in a whole-organism setting, providing critical data to support clinical development.

This application note provides detailed protocols for developing and utilizing both xenograft and syngeneic in vivo tumor models for testing the efficacy of this compound.

Mechanism of Action: Vinca Alkaloids

Vinca alkaloids exert their cytotoxic effects by targeting tubulin, the protein subunit of microtubules.[7] At low concentrations, they can suppress microtubule dynamics by binding to high-affinity sites at the ends of the microtubules.[4] At higher concentrations, they inhibit the polymerization of tubulin, preventing the formation of the mitotic spindle required for chromosome segregation during mitosis.[2][5] This disruption of the mitotic apparatus triggers a cellular checkpoint, leading to arrest in the metaphase stage of the cell cycle.[4][8] Prolonged metaphase arrest ultimately activates apoptotic pathways, leading to cancer cell death.[4]

Vinca_Alkaloid_MoA cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers Model_Selection Start Start: Define Research Goal Question1 Evaluate direct effect on human tumor cells? Start->Question1 Question2 Investigate interaction with a complete immune system? Question1->Question2 No Xenograft Use Xenograft Model (e.g., CDX, PDX) Question1->Xenograft Yes Syngeneic Use Syngeneic Model Question2->Syngeneic Yes End Proceed to Study Design Question2->End No Xenograft->End Syngeneic->End Experimental_Workflow A 1. Cell Line Expansion & QC C 3. Tumor Implantation A->C B 2. Animal Acclimatization B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Grouping D->E F 6. This compound Treatment E->F G 7. Efficacy & Toxicity Monitoring F->G H 8. Study Endpoint & Sample Collection G->H I 9. Data Analysis & Reporting H->I

References

Synthesis and Structure-Activity Relationship of Vincarubine Analogues: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinca alkaloids, a class of dimeric indole alkaloids, are pivotal in cancer chemotherapy. Their mechanism of action primarily involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] Vincarubine, a bisindole alkaloid isolated from Vinca minor, shares structural similarities with other prominent Vinca alkaloids like vinblastine and vincristine. This structural resemblance suggests its potential as an anticancer agent, making the synthesis and evaluation of its analogues a promising avenue for the discovery of novel therapeutics with improved efficacy and reduced toxicity.

These application notes provide a comprehensive guide for the synthesis of this compound analogues and the evaluation of their structure-activity relationships (SAR). Detailed protocols for chemical synthesis, in vitro biological assays, and data analysis are presented to facilitate research and development in this area.

Experimental Protocols

General Synthesis of Anhydrovinblastine Amide Analogues (A Representative Protocol)

Materials:

  • Vindoline

  • Appropriately substituted catharanthine derivative (e.g., with a carboxylic acid group for amide coupling)

  • FeCl₃

  • NaBH₄

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N HCl

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Appropriate amine for amide formation

  • Coupling agents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure: [2][3]

  • Coupling of Vindoline and Catharanthine Derivative:

    • In a round-bottom flask, dissolve the catharanthine derivative and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol.

    • Add FeCl₃ (5 equivalents) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This step forms the crucial C16'-C15 bond, creating the bisindole backbone.[2]

    • Upon completion, the resulting iminium ion intermediate is reduced in situ.

  • Reduction and Formation of Anhydrovinblastine Analogue:

    • To the reaction mixture containing the iminium ion, add NaBH₄ to reduce the iminium and yield the anhydrovinblastine analogue.[3]

    • Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent like dichloromethane.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired anhydrovinblastine carboxylic acid precursor.

  • Amide Coupling:

    • Dissolve the purified anhydrovinblastine carboxylic acid precursor in a suitable solvent such as dichloromethane or dimethylformamide (DMF).

    • Add the desired amine, a coupling agent (e.g., HATU), and an organic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final amide analogue by column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the synthesized analogues using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthesis cluster_purification Purification & Characterization vindoline Vindoline coupling Fe(III)-mediated Coupling vindoline->coupling catharanthine Catharanthine Derivative catharanthine->coupling anhydro_intermediate Anhydrovinblastine Intermediate coupling->anhydro_intermediate amide_formation Amide Formation anhydro_intermediate->amide_formation final_analogue Final this compound Analogue amide_formation->final_analogue purification Column Chromatography/ HPLC final_analogue->purification characterization NMR, MS purification->characterization

In Vitro Tubulin Polymerization Inhibition Assay

This assay determines the ability of the synthesized analogues to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.[4][5]

  • Synthesized this compound analogues

  • Paclitaxel (positive control for polymerization enhancement)

  • Vinblastine or Nocodazole (positive controls for polymerization inhibition)

  • 96-well microplates (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities (excitation ~360 nm, emission ~450 nm)

Procedure: [4][5]

  • Preparation:

    • Prepare a stock solution of the synthesized analogues and control compounds in a suitable solvent (e.g., DMSO).

    • Reconstitute the tubulin in the provided buffer on ice.

    • Pre-warm the 96-well plate to 37°C.

  • Assay:

    • Add varying concentrations of the test compounds or controls to the wells of the pre-warmed plate.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

  • Data Collection:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a duration of 60 minutes. The incorporation of the fluorescent reporter into growing microtubules results in an increase in fluorescence.[4]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration.

    • Determine the initial rate of polymerization (Vmax) and the extent of polymerization.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_reagents Prepare Reagents (Tubulin, Compounds) add_to_plate Add Compounds and Tubulin to 96-well Plate prepare_reagents->add_to_plate incubate Incubate at 37°C add_to_plate->incubate measure_fluorescence Measure Fluorescence over Time incubate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the synthesized analogues on cancer cell lines by measuring the metabolic activity of viable cells.[6][7]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized this compound analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure: [6][7][8]

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized analogues. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.[7]

Structure-Activity Relationship (SAR) Data

Due to the limited availability of specific SAR data for this compound analogues, the following table presents data for a series of structurally related anhydrovinblastine derivatives to provide a basis for understanding potential SAR trends.[9][10] These compounds were evaluated for their cytotoxic activity against human non-small-cell lung cancer (A549) and cervical epithelial adenocarcinoma (HeLa) cell lines.

CompoundR Group (at C3 of Vindoline Moiety)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
1a (Anhydrovinblastine) -COOCH₃0.0230.015
5b -CONHCH₂Ph0.0310.022
6b -CONHCH₂CH₂Ph0.0190.011
12b -CONH(CH₂)₃Ph0.0250.016
24b -CON(CH₃)CH₂Ph0.0450.033
Ether Analogue 1 -CH₂OCH₂Ph>10>10
Ether Analogue 2 -CH₂OCH₂CH₂Ph>10>10

Summary of SAR Observations: [9][10]

  • Ester vs. Ether Linkage: Ester and amide derivatives at the C3 position of the vindoline moiety generally exhibit potent cytotoxicity, while the corresponding ether analogues are significantly less active.[9]

  • Size of Substituent: The size and nature of the substituent in the amide series play a crucial role in determining cytotoxic activity. A phenylethyl amide (6b) showed slightly improved potency compared to the parent anhydrovinblastine.

  • N-Alkylation of Amide: N-alkylation of the amide (24b) led to a slight decrease in activity compared to the secondary amide analogues.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Vinca alkaloids is the inhibition of microtubule polymerization.[1] By binding to β-tubulin at the "Vinca domain," these compounds prevent the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.

The inability to form a functional mitotic spindle leads to the arrest of cells in the M-phase of the cell cycle.[1] This prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Induction This compound This compound Analogue tubulin β-Tubulin This compound->tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition microtubule_disruption Microtubule Disruption inhibition->microtubule_disruption mitotic_arrest Mitotic Arrest (M-Phase) microtubule_disruption->mitotic_arrest checkpoint_activation Spindle Assembly Checkpoint Activation mitotic_arrest->checkpoint_activation apoptosis Apoptosis checkpoint_activation->apoptosis

Conclusion

The synthesis and evaluation of this compound analogues represent a valuable strategy in the quest for novel anticancer agents. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and characterize new derivatives with potentially enhanced therapeutic profiles. Further exploration of the structure-activity relationships, particularly focusing on modifications of both the vindoline and catharanthine moieties, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.

References

Methods for Assessing Vincarubine's Effect on Microtubule Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincarubine, a bisindole alkaloid isolated from Vinca minor, belongs to the Vinca alkaloid family of compounds, which are renowned for their potent anti-cancer properties. The primary mechanism of action for Vinca alkaloids is the disruption of microtubule dynamics, which are essential for key cellular processes such as mitosis, cell motility, and intracellular transport. By interfering with the polymerization of tubulin into microtubules, these agents can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.

This document provides detailed application notes and protocols for assessing the effects of this compound on microtubule polymerization. While specific quantitative data for this compound's direct interaction with tubulin is limited in publicly available literature, the methodologies described herein are standard for characterizing Vinca alkaloids and can be readily adapted for the study of this compound.

Data Presentation

Due to the limited availability of public data on the specific effects of this compound on microtubule polymerization, the following table includes representative quantitative data from other well-characterized Vinca alkaloids (Vinblastine and Vincristine) to illustrate the expected data format and typical potency. The known cytotoxic activity of this compound against P388 murine leukemia cells is included.[1] Researchers are encouraged to generate this compound-specific data using the protocols provided.

CompoundAssay TypeParameterValueCell Line/SystemReference
This compound CytotoxicityIC50Data not publicly available; reported to have cytotoxic activityP388 Murine LeukemiaProksa et al., 1988[1]
VinblastineTubulin PolymerizationIC50~1-3 µMPurified Tubulin[General knowledge]
VinblastineCytotoxicity (Cell Viability)GI50~0.7 nMHeLa Cells[General knowledge]
VincristineTubulin PolymerizationIC50~2-5 µMPurified Tubulin[General knowledge]
VincristineCytotoxicity (Cell Viability)GI50~4 nML1210 Cells[General knowledge]

Disclaimer: The IC50 and GI50 values for Vinblastine and Vincristine are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) at 340 nm.

Workflow for In Vitro Tubulin Polymerization Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Prepare Purified Tubulin add_reagents Add Buffer, GTP, and this compound prep_tubulin->add_reagents prep_this compound Prepare this compound Solutions prep_this compound->add_reagents prep_plate Prepare 96-well Plate prep_plate->add_reagents initiate_polymerization Add Tubulin & Incubate at 37°C add_reagents->initiate_polymerization measure_turbidity Measure Absorbance at 340 nm initiate_polymerization->measure_turbidity plot_data Plot Absorbance vs. Time measure_turbidity->plot_data calculate_ic50 Calculate Polymerization Rate & IC50 plot_data->calculate_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain)

  • This compound

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • 96-well, half-area, UV-transparent microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of 10x working concentrations.

    • Prepare a polymerization buffer: General Tubulin Buffer with 10% glycerol and 1 mM GTP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the 10x this compound working solutions to the appropriate wells. Include wells with buffer and DMSO as negative controls.

    • Pre-warm the plate to 37°C for 2 minutes.

    • Initiate the reaction by adding 90 µL of the cold tubulin solution (final concentration of ~3 mg/mL) to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound.

    • Determine the maximal rate of polymerization (Vmax) from the steepest part of the curve for each concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Microtubule Imaging by Immunofluorescence

This method visualizes the effect of this compound on the microtubule network within cultured cells.

Workflow for Cellular Microtubule Imaging

cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis seed_cells Seed Cells on Coverslips treat_cells Treat with this compound seed_cells->treat_cells fix_permeabilize Fix & Permeabilize Cells treat_cells->fix_permeabilize block Block Non-specific Binding fix_permeabilize->block primary_ab Incubate with Anti-tubulin Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Acquire Images via Fluorescence Microscopy mount->image analyze Analyze Microtubule Morphology image->analyze

Caption: Workflow for immunofluorescence imaging of cellular microtubules.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorescently-conjugated goat anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope.

    • Qualitatively assess the changes in microtubule morphology, such as depolymerization of the microtubule network and formation of aberrant mitotic spindles. For quantitative analysis, high-content imaging and analysis software can be used to measure parameters like microtubule length and density.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.

Workflow for Cell Cycle Analysis

cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry & Analysis seed_cells Seed Cells in Culture Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix Cells in Ethanol harvest_cells->fix_cells stain_dna Stain with Propidium Iodide & RNase fix_cells->stain_dna acquire_data Acquire Data on Flow Cytometer stain_dna->acquire_data analyze_histograms Analyze DNA Content Histograms acquire_data->analyze_histograms quantify_phases Quantify Cells in G2/M Phase analyze_histograms->quantify_phases

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium, FBS, and antibiotics

  • This compound

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Preparation and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • DNA Staining and Flow Cytometry:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Signaling Pathway

The primary signaling pathway activated in response to microtubule disruption by Vinca alkaloids is the Spindle Assembly Checkpoint (SAC) . This is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.

Spindle Assembly Checkpoint (SAC) Signaling Pathway

This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibits Kinetochore Unattached Kinetochores Microtubule->Kinetochore Disruption leads to SAC_Proteins SAC Proteins (Mad2, BubR1, Bub3) Kinetochore->SAC_Proteins Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Forms APC_C APC/C-Cdc20 MCC->APC_C Inhibits Securin Securin APC_C->Securin Degrades Mitotic_Arrest Mitotic Arrest Separase Separase Securin->Separase Inhibits Cohesin Cohesin Separase->Cohesin Cleaves Anaphase Anaphase Onset Cohesin->Anaphase Cleavage allows Mitotic_Arrest->Anaphase Prevents Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to

Caption: this compound-induced Spindle Assembly Checkpoint activation.

When this compound disrupts microtubule polymerization, it prevents the proper attachment of microtubules to the kinetochores of chromosomes. This lack of attachment is sensed by the SAC proteins, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, which in turn keeps separase inactive and the sister chromatids held together by cohesin. The result is a prolonged arrest in mitosis. If the cell cannot resolve this arrest, it will ultimately undergo apoptosis.

References

Application Notes and Protocols for Radiolabeling Vincarubine for ADME Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Vincarubine with Carbon-14 (¹⁴C) and Tritium (³H) to support Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The following sections outline the rationale for isotope selection, specific labeling strategies, and comprehensive experimental procedures.

Introduction to Radiolabeling in ADME Studies

Radiolabeled compounds are indispensable tools in drug discovery and development for conducting ADME studies. The use of isotopes such as ¹⁴C and ³H allows for the sensitive and quantitative tracking of a drug candidate and its metabolites in biological systems.[1][2] Human ADME studies are typically conducted using a radioactive tracer mixed with a therapeutic dose of the non-radioactive drug.[3] For oncology compounds, these studies can be performed in either healthy volunteers or cancer patients.[3]

Isotope Selection:

  • Carbon-14 (¹⁴C): Often considered the gold standard for quantitative ADME studies due to its long half-life and the stability of the label, which is typically incorporated into the core structure of the molecule. ¹⁴C-labeling is generally more resource-intensive.[1][2]

  • Tritium (³H): Easier and less expensive to incorporate into a molecule compared to ¹⁴C.[1][2] However, the label can be more susceptible to metabolic exchange, which needs to be carefully evaluated.

Radiolabeling Strategies for this compound

The complex structure of this compound, a dimeric indole alkaloid, presents unique challenges and opportunities for radiolabeling. The selection of the labeling position is critical to ensure that the radiolabel is retained throughout metabolic transformations.

Strategy 1: Carbon-14 Labeling via Precursor Synthesis

This strategy focuses on introducing a ¹⁴C label into one of the vindoline-derived portions of the this compound molecule. A plausible approach involves the synthesis of a ¹⁴C-labeled precursor that can then be coupled to the other monomeric unit. Based on synthetic routes for similar Vinca alkaloids, the C-12' position of the vindoline moiety is a viable target for modification.[4]

Protocol 1: Synthesis of [¹⁴C]-Vincarubine

This protocol is a hypothetical pathway based on known synthetic methodologies for Vinca alkaloids.

1. Synthesis of a ¹⁴C-labeled Vindoline Precursor:

  • Objective: To synthesize 12'-iodo-[¹⁴C-methyl]-vindoline.

  • Materials: 12'-iodovindoline, [¹⁴C]-methyl iodide, sodium hydride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 12'-iodovindoline in anhydrous THF under an inert atmosphere.

    • Add sodium hydride to the solution to deprotonate the indole nitrogen.

    • Introduce [¹⁴C]-methyl iodide and allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to obtain 12'-iodo-[¹⁴C-methyl]-vindoline.

2. Coupling and Dimerization:

  • Objective: To couple the radiolabeled vindoline precursor with a suitable catharanthine derivative to form [¹⁴C]-Vincarubine.

  • Procedure: A modified Polonovski-type coupling reaction, a common method for synthesizing Vinca alkaloid analogues, would be employed.[5] This involves the activation of the catharanthine moiety and subsequent coupling with the ¹⁴C-labeled vindoline derivative.

3. Purification and Analysis:

  • Purification: The final product, [¹⁴C]-Vincarubine, will be purified using high-performance liquid chromatography (HPLC).

  • Analysis: The radiochemical purity and specific activity will be determined by a combination of HPLC with radiometric detection and liquid scintillation counting (LSC).

Strategy 2: Tritium Labeling via Catalytic Exchange

Tritium labeling can often be achieved on the intact molecule through hydrogen isotope exchange reactions catalyzed by a metal catalyst. This method is generally less synthetically demanding than ¹⁴C-labeling.

Protocol 2: Synthesis of [³H]-Vincarubine

1. Catalytic Tritium Gas Exchange:

  • Objective: To introduce tritium atoms into this compound at positions susceptible to catalytic exchange.

  • Materials: this compound, tritium gas (T₂), Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM in a reaction vessel suitable for handling tritium gas.

    • Add Crabtree's catalyst to the solution.

    • Introduce tritium gas and stir the reaction mixture at room temperature for a specified period.

    • Remove the excess tritium gas using a specialized handling system.

    • Remove the solvent under reduced pressure.

2. Purification and Analysis:

  • Purification: The crude product will be purified by HPLC to remove any labile tritium and radiolytic byproducts.

  • Analysis: The radiochemical purity and specific activity will be determined by HPLC with radiometric detection and LSC. The position of the tritium label can be determined by ³H-NMR spectroscopy.

Quantitative Data Summary

Parameter[¹⁴C]-Vincarubine (Target)[³H]-Vincarubine (Target)
Radiochemical Purity > 98%> 98%
Specific Activity 50-60 mCi/mmol15-30 Ci/mmol
Analytical Method HPLC-UV-Radiometric Detection, LSCHPLC-UV-Radiometric Detection, LSC, ³H-NMR

Experimental Workflows

Radiolabeling_Workflow cluster_C14 Carbon-14 Labeling cluster_H3 Tritium Labeling C14_Start Start with 12'-iodovindoline C14_Step1 Synthesis of [¹⁴C]-Vindoline Precursor C14_Start->C14_Step1 [¹⁴C]-CH₃I C14_Step2 Coupling with Catharanthine Derivative C14_Step1->C14_Step2 C14_Step3 Purification of [¹⁴C]-Vincarubine C14_Step2->C14_Step3 C14_End Final Product: [¹⁴C]-Vincarubine C14_Step3->C14_End H3_Start Start with This compound H3_Step1 Catalytic Exchange with Tritium Gas H3_Start->H3_Step1 T₂, Catalyst H3_Step2 Purification of [³H]-Vincarubine H3_Step1->H3_Step2 H3_End Final Product: [³H]-Vincarubine H3_Step2->H3_End

Caption: Workflow for the synthesis of [¹⁴C]-Vincarubine and [³H]-Vincarubine.

ADME Study Protocol using Radiolabeled this compound

The following is a general protocol for a human ADME study.

1. Study Design:

  • Objective: To determine the mass balance, routes of excretion, and metabolic profile of this compound in human subjects.

  • Subjects: A small cohort of healthy volunteers or cancer patients (typically 4-6 individuals).

  • Dose: A single oral or intravenous dose of non-radiolabeled this compound co-administered with a microdose of [¹⁴C]-Vincarubine or [³H]-Vincarubine (typically 50-100 µCi).

2. Sample Collection:

  • Blood, plasma, urine, and feces will be collected at predetermined time points.

3. Sample Analysis:

  • Total Radioactivity: The total radioactivity in all biological matrices will be measured using LSC or accelerator mass spectrometry (AMS).

  • Metabolite Profiling: Plasma and excreta samples will be analyzed by HPLC with radiometric detection to separate the parent drug from its metabolites.

  • Metabolite Identification: The structure of the major metabolites will be elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

4. Data Analysis:

  • Pharmacokinetic parameters for total radioactivity, parent drug, and major metabolites will be calculated.

  • The percentage of the administered radioactive dose recovered in urine and feces will be determined to establish the mass balance.

  • The metabolic pathways of this compound will be proposed based on the identified metabolites.

ADME_Study_Workflow Dosing Administer Radiolabeled This compound to Subjects Sample_Collection Collect Blood, Urine, and Feces Samples Dosing->Sample_Collection Total_Radioactivity Measure Total Radioactivity (LSC/AMS) Sample_Collection->Total_Radioactivity Metabolite_Profiling Metabolite Profiling (HPLC-Radio) Sample_Collection->Metabolite_Profiling Data_Analysis Pharmacokinetic and Metabolic Analysis Total_Radioactivity->Data_Analysis Metabolite_ID Metabolite Identification (LC-MS, NMR) Metabolite_Profiling->Metabolite_ID Metabolite_ID->Data_Analysis Report Final Study Report Data_Analysis->Report

Caption: General workflow for a human ADME study using radiolabeled this compound.

Bioanalytical Methods

Validated bioanalytical methods are crucial for the quantification of the parent drug and its metabolites.[6]

Analytical TechniquePurpose
HPLC with UV and Radiometric Detection Separation and quantification of this compound and its radiolabeled metabolites in biological matrices.
Liquid Scintillation Counting (LSC) Quantification of total radioactivity in liquid samples (e.g., plasma, urine).
Accelerator Mass Spectrometry (AMS) Ultra-sensitive quantification of ¹⁴C, particularly for microdose studies.
LC-MS/MS Structural elucidation and quantification of metabolites.
³H-NMR Spectroscopy Determination of the position of tritium labels in the molecule.

Conclusion

The radiolabeling of this compound with ¹⁴C or ³H is a critical step in enabling comprehensive ADME studies. The protocols and strategies outlined in these application notes provide a framework for researchers to produce high-quality radiolabeled material for preclinical and clinical investigations, ultimately supporting the development of this potential therapeutic agent.

References

Application Notes: Vincarubine as a Molecular Probe for Microtubule Dynamics in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Vincarubine is a bisindole alkaloid, a member of the Vinca alkaloid family, which are well-documented as potent inhibitors of microtubule polymerization.[1][2] This class of compounds exerts its biological effects by binding to tubulin, the fundamental protein subunit of microtubules, thereby disrupting the dynamic instability of the microtubule network. This disruption leads to mitotic arrest and subsequent apoptosis, a mechanism widely exploited in cancer chemotherapy.[1][3][4] While the cytotoxic properties of this compound are noted, its intrinsic or modified properties for use as a molecular probe offer a valuable avenue for investigating microtubule organization and dynamics in living and fixed cells.

This document provides a hypothetical framework for the application of a fluorescently-labeled this compound derivative as a molecular probe for visualizing the microtubule cytoskeleton. The protocols and data presented are based on the established characteristics of the Vinca alkaloid class and serve as a guide for researchers in cell biology and drug development.

Principle of Application

The utility of a this compound-based probe is predicated on its high affinity and specificity for tubulin.[5] By conjugating a fluorophore to the this compound molecule, the probe can be used to directly visualize tubulin structures within the cell. The probe is expected to bind to the Vinca domain on β-tubulin, thereby acting as a reporter for the localization and, potentially, the dynamic state of the microtubule network. This allows for qualitative and quantitative analysis of microtubule architecture and the effects of various stimuli or therapeutic agents on the cytoskeleton.

Quantitative Data: Comparative Analysis of Vinca Alkaloids

ParameterVinblastineVincristineVindesineVinepidine
Relative Binding Affinity to Tubulin LowerHigherHigherHighest
Relative Effect on B16 Cell Proliferation HighestLowerLowerLower
Cellular Concentration Factor (B16 cells) ~100-fold~50-fold~50-fold~20-fold

Data adapted from studies on B16 melanoma cells.[5]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay is designed to assess the inhibitory effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • This compound (or fluorescently-labeled derivative)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, add General Tubulin Buffer to a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Vinblastine).

  • Add purified tubulin to each well to a final concentration of 1-2 mg/mL.

  • Incubate the plate on ice for 5 minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the logarithm of the this compound concentration.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol describes the use of a fluorescent this compound probe to visualize the microtubule network in adherent cells.

Materials:

  • Adherent cells grown on glass coverslips

  • Fluorescently-labeled this compound probe

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Treat the cells with the fluorescent this compound probe at a predetermined concentration and for a specified duration in culture medium.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Seal the coverslips with nail polish and allow to dry.

  • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Signaling Pathway of Vinca Alkaloids

Vinca_Alkaloid_Pathway cluster_cell Cell Vinca This compound (Vinca Alkaloid) Tubulin Free Tubulin Dimers (α/β-tubulin) Vinca->Tubulin Binds to Vinca Domain MT Microtubules Vinca->MT Inhibits Polymerization, Suppresses Dynamics Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Mitotic Spindle Formation MT->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of action for Vinca alkaloids, including this compound.

Experimental Workflow for Microtubule Imaging

Experimental_Workflow Start Start: Culture Adherent Cells Treatment Treat with Fluorescent This compound Probe Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Fixation Fix with Paraformaldehyde Wash1->Fixation Permeabilization Permeabilize (Optional) Fixation->Permeabilization Mount Mount with DAPI Permeabilization->Mount Imaging Fluorescence Microscopy Mount->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for staining microtubules with a fluorescent this compound probe.

Logical Relationship of this compound as a Probe

Logical_Relationship cluster_properties Probe Properties cluster_application Biological Application This compound This compound Probe Fluorescent This compound Probe This compound->Probe Fluorophore Fluorophore Fluorophore->Probe Target Tubulin/ Microtubules Probe->Target Binds to Visualization Visualization of Microtubule Network Target->Visualization Enables

Caption: Logic of using fluorescently-labeled this compound as a molecular probe.

References

Troubleshooting & Optimization

Overcoming low yield of Vincarubine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

< The first step of my strategy was to conduct a comprehensive Google search to understand the low yield of Vincarubine. However, the search results provided information on Vinca alkaloids in general, such as vinblastine and vincristine, but not specifically on "this compound." This suggests that "this compound" might be a less common term, a proprietary name, or a misspelling of another compound. The provided results focus on optimizing the extraction of well-known Vinca alkaloids from Catharanthus roseus.

Given this, I need to adjust my plan to address the user's request effectively. I will proceed by creating a technical support guide focused on overcoming low yields of Vinca alkaloids in general, with the understanding that the principles and troubleshooting steps will be applicable to the user's interest in "this compound." I will use the information I've gathered on vinblastine and vincristine extraction as a proxy.

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I will need to synthesize the information from the search results to create the detailed content for the technical support center. This will involve interpreting the findings on extraction efficiency, comparing different methods, and identifying key factors that influence yield. I will then present this in a clear and actionable format for the target audience of researchers and scientists. I will also need to create the Graphviz diagrams from scratch to illustrate the workflows and relationships described in the text.

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  • Acknowledge the lack of specific information on "this compound" and explain that the guide will focus on overcoming low yields of Vinca alkaloids from Catharanthus roseus, which will be highly relevant.

  • Create a "Frequently Asked Questions (FAQs)" section addressing common issues in Vinca alkaloid extraction based on the search results.

  • Develop a "Troubleshooting Guide" in a question-and-answer format to tackle specific problems researchers might face, such as low purity, degradation of alkaloids, and inefficient extraction.

  • Summarize quantitative data from the search results into structured tables to compare the efficiency of different extraction methods and the impact of various parameters.

  • Provide detailed "Experimental Protocols" for key extraction and analysis methods mentioned in the search results, such as Negative-Pressure Cavitation Extraction (NPCE) and Microwave-Assisted Extraction (MAE).

  • Design and generate Graphviz diagrams to visualize a general experimental workflow for Vinca alkaloid extraction and a decision tree for troubleshooting low yields.

  • Compile all sections into a cohesive and well-structured technical support center document, ensuring all formatting and citation requirements are met.## Technical Support Center: Optimizing Vinca Alkaloid Extraction

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of low yields during the extraction of Vinca alkaloids, such as this compound, from Catharanthus roseus. While "this compound" is not a commonly referenced specific Vinca alkaloid in the provided literature, the principles and troubleshooting strategies outlined here for well-known Vinca alkaloids like vinblastine and vincristine are directly applicable to enhancing the extraction efficiency of related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to low yields of Vinca alkaloids during extraction?

A1: Low yields of Vinca alkaloids are often attributed to their low concentrations in the plant material, typically ranging from 0.01 to 0.1 mg/g of dry weight.[1] The extraction process itself can be lengthy and inefficient, leading to degradation of the target compounds.[2][3] Key factors influencing yield include the choice of solvent, pH, extraction time, temperature, and the physical state of the plant material.[4]

Q2: Which extraction methods are most effective for Vinca alkaloids?

A2: Several methods have been developed to improve extraction efficiency. Modern techniques like Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) have shown to be more efficient than traditional methods like maceration or heat reflux extraction.[3][4] NPCE, for instance, has demonstrated higher extraction yields at lower temperatures and energy costs.[4] The use of green solvents like Deep Eutectic Solvents (DES) is also a promising and environmentally friendly approach.[2]

Q3: How does the preparation of the plant material affect extraction yield?

A3: Proper preparation of the Catharanthus roseus leaves is crucial. The plant material should be of high quality and purity.[5] Drying the leaves, either in the sun or using a drying oven, and then grinding them into a fine powder increases the surface area for solvent interaction, leading to better extraction.[5] A particle size of around 60-mesh has been found to be effective.[4]

Q4: What is the role of pH in the extraction and purification process?

A4: pH plays a critical role in separating alkaloids from other plant components. The traditional method involves adjusting the pH of the solvent mixture.[2][6] An initial extraction is often performed in an acidic solution to protonate the alkaloids, making them water-soluble. Subsequently, the pH is raised to deprotonate the alkaloids, making them soluble in organic solvents for further purification.[6][7]

Q5: Can the purity of the final product be a contributing factor to perceived low yield?

A5: Absolutely. Inefficient purification steps can lead to a final product with a high percentage of impurities, thus lowering the actual yield of the target Vinca alkaloid. Techniques like column chromatography with silica gel are essential for separating the desired alkaloids from a complex mixture.[5] Continuous monitoring of the separation process is necessary to collect the correct fractions.[5]

Troubleshooting Guide

Problem 1: Consistently low extraction yield despite using a standard protocol.

  • Question: Have you optimized the solvent system for your specific laboratory conditions?

    • Answer: The choice of solvent and its concentration significantly impacts extraction efficiency. For instance, an 80% ethanol concentration has been shown to be optimal for NPCE of Vinca alkaloids.[4] It is recommended to perform small-scale pilot extractions with varying solvent concentrations to determine the best conditions for your setup.

  • Question: Is your plant material ground to a sufficiently fine and uniform particle size?

    • Answer: Inconsistent or large particle size can lead to incomplete extraction. Grinding the dried leaves to a 60-mesh particle size can significantly improve yields by increasing the surface area available for solvent penetration.[4]

  • Question: Are you performing a sufficient number of extraction cycles?

    • Answer: A single extraction cycle may not be enough to recover all the target alkaloids. Studies have shown that increasing the number of extraction cycles from one to three can significantly increase the yield.[4]

Problem 2: Suspected degradation of the target Vinca alkaloid during extraction.

  • Question: Are you using high temperatures for an extended period?

    • Answer: Vinca alkaloids can be sensitive to heat. Methods that require high temperatures, such as heat reflux extraction, may lead to the degradation of thermo-sensitive compounds.[4] Consider using methods that operate at lower temperatures, such as NPCE, which is effective at room temperature.[4]

  • Question: Is the pH of your extraction and purification solutions being carefully controlled?

    • Answer: Extreme pH values can also lead to the degradation of alkaloids. It is important to carefully monitor and adjust the pH at each step of the process, from the initial acidic extraction to the final basic purification.[6][7]

Problem 3: Difficulty in purifying the target Vinca alkaloid from the crude extract.

  • Question: Is your column chromatography technique optimized?

    • Answer: The choice of stationary phase (e.g., silica gel) and the mobile phase gradient is critical for effective separation.[5] A gradient elution method using solvents like chloroform, methanol, and ethanol mixtures can help separate alkaloids based on their polarity.[5]

  • Question: Have you incorporated a preliminary clean-up step before column chromatography?

    • Answer: A preliminary filtration or washing step can remove significant impurities and particles, resulting in a purer extract that is easier to work with during column chromatography.[5] Washing the extract with a dilute alkali solution can help remove phenolic materials.[6]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Vinca Alkaloids

Extraction MethodSolventTemperatureTimeYield of Vinblastine (mg/g DW)Yield of Vincristine (mg/g DW)Reference
Maceration Extraction (ME)80% EthanolRoom Temp12 h< 0.1< 0.01[4]
Heating Reflux Extraction (HRE)80% Ethanol80°C3 h~ 0.1~ 0.01[4]
Ultrasound-Assisted Extraction (UAE)80% Ethanol45°C30 min~ 0.12~ 0.015[4]
Negative-Pressure Cavitation Extraction (NPCE)80% EthanolRoom Temp30 min0.1260.018[4]
Microwave-Assisted Extraction (MAE)Ethanol with conc. HClN/A30-60 s44.33 mg/gN/A[3][8]
Deep Eutectic Solvent (DES) ExtractionCholine chloride:citric acidN/A60 min27.94 µg/mlN/A[2]
Deep Eutectic Solvent (DES) ExtractionCholine chloride:oxalic acidN/A60 minN/A30.84 µg/ml[2]

Note: Direct comparison of yields between studies may be challenging due to variations in plant material, analytical methods, and reporting units.

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Vinca Alkaloids

This protocol is based on the optimized conditions described by Liu et al. (2012).[4]

  • Plant Material Preparation:

    • Dry the leaves of Catharanthus roseus and grind them to a 60-mesh particle size.[4]

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in an extraction vessel.

    • Add 20 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 (w/v).[4]

    • Apply a negative pressure of -0.075 MPa to the vessel.[1][4]

    • Conduct the extraction for 30 minutes at room temperature.[4]

    • Repeat the extraction process for a total of three cycles to maximize yield.[4]

  • Post-Extraction:

    • Combine the extracts from the three cycles.

    • Filter the extract to remove solid plant material.

    • Concentrate the extract under vacuum to remove the ethanol.

    • The resulting crude extract can then be subjected to purification steps.

Protocol 2: Microwave-Assisted Extraction (MAE) of Vinblastine

This protocol is based on the method described by Javad et al.[3]

  • Plant Material Preparation:

    • Dry the leaves of C. roseus under shade and grind them into a fine powder.[3]

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material and place it in a microwave-safe vial.[3]

    • Add 10 mL of ethanol and a few drops of concentrated HCl as the extracting solvent.[3]

    • Place the vial in a microwave extractor and apply power at 700W for 60 seconds.[3][8]

  • Post-Extraction:

    • After extraction, allow the vial to cool.

    • Filter the extract to remove the plant material.

    • The filtrate contains the crude vinblastine extract, which can be further purified and quantified using HPLC.[3][8]

Visualizations

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification cluster_final Final Product p1 Collect C. roseus leaves p2 Dry leaves (sun or oven) p1->p2 p3 Grind to fine powder (e.g., 60-mesh) p2->p3 e1 Mix powder with solvent (e.g., 80% ethanol) p3->e1 e2 Apply extraction method (e.g., NPCE, MAE) e1->e2 e3 Filter to separate extract from solid residue e2->e3 e4 Repeat extraction on residue (2-3 cycles) e3->e4 u1 Combine and concentrate crude extract e4->u1 u2 Acid-base partitioning for alkaloid enrichment u1->u2 u3 Column chromatography (e.g., silica gel) u2->u3 u4 Collect fractions containing target alkaloid u3->u4 f1 Crystallization and drying u4->f1 f2 Purity and identity analysis (e.g., HPLC, MS) f1->f2 G cluster_extraction Extraction Parameters cluster_material Plant Material cluster_purification Purification & Degradation start Low this compound Yield q1 Is the extraction method optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the plant material properly prepared? a1_yes->q2 s1 Consider alternative methods: - NPCE - MAE - UAE a1_no->s1 end_node Yield Improved s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there evidence of degradation? a2_yes->q3 s2 Ensure fine, uniform particle size (e.g., 60-mesh) a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Use lower temperatures and control pH a3_yes->s3 q4 Is the purification process efficient? a3_no->q4 s3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_node s4 Optimize column chromatography and add clean-up steps a4_no->s4 s4->end_node

References

Improving the solubility of Vincarubine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges when working with Vincarubine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a complex dimeric monoterpenoid indole alkaloid derived from the plant Vinca minor.[1][2] Like many large, lipophilic natural products, this compound has inherently low aqueous solubility. This presents a significant challenge for in vitro studies, as the compound must be fully dissolved in the aqueous culture medium or assay buffer to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, which reduces the effective concentration, introduces artifacts in imaging-based assays, and can even cause cell toxicity unrelated to the compound's mechanism of action.[3][4]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

The standard recommendation for preparing a primary stock solution of a poorly aqueous-soluble compound like this compound is to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations (typically ≤0.5%). Other potential organic solvents include ethanol or dimethylformamide (DMF), though their compatibility with specific cell lines and assays should be verified.

Q3: What is the difference between "kinetic" and "equilibrium" solubility, and which is more relevant for my experiments?

  • Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent under thermodynamic equilibrium. It is determined by incubating excess solid compound with the solvent for an extended period (e.g., several days).[3]

  • Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).[3] This is often more relevant for typical in vitro assays where a small volume of stock solution is rapidly diluted into a larger volume of aqueous medium.[3] For most cell-based experiments, you will be working under kinetic solubility conditions.

Troubleshooting Guide

Q1: My this compound solution precipitated immediately after I diluted my DMSO stock into the cell culture medium. What went wrong and how can I fix it?

This is a classic example of a compound exceeding its kinetic solubility limit in the aqueous medium. When the DMSO stock is added, the this compound molecules are suddenly in an unfavorable aqueous environment and aggregate, forming a precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of this compound.

  • Reduce DMSO Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This increases the volume of stock added but reduces the localized concentration shock upon dilution.

  • Use Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Medium: Having the aqueous medium at 37°C can sometimes help improve solubility compared to diluting into cold medium.

  • Increase Final DMSO Percentage: While not ideal, slightly increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect the experimental outcome.

  • Consider Formulation Aids: For particularly difficult cases, consider using solubility enhancers like HP-β-cyclodextrin or non-ionic surfactants (e.g., Pluronic® F-68, Kolliphor® EL) at low, non-toxic concentrations.

Data & Protocols

Solvent Solubility Comparison

The following table provides a qualitative summary of this compound's expected solubility in common laboratory solvents. Researchers should always determine solubility empirically for their specific compound lot and experimental conditions.

SolventExpected SolubilityNotes
Water / PBS Very Low / InsolubleNot recommended for primary stock solutions.
DMSO HighRecommended solvent for primary stock solutions.
Ethanol (100%) ModerateMay be used for stock solutions; check assay compatibility.
Methanol ModerateCan be used, but generally more volatile and toxic than ethanol.
Cell Culture Media Very LowThe final aqueous environment where solubility is critical.
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-treatment: Warm the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the required mass of this compound (MW: 718.9 g/mol ) and volume of DMSO. For 1 mL of a 10 mM stock, you need 7.19 mg of this compound.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration of this compound that can be tolerated in your specific aqueous buffer without precipitating.

  • Preparation: Prepare a 96-well plate. Add 198 µL of your specific cell culture medium or assay buffer to wells in a column.

  • Stock Addition: Add 2 µL of your 10 mM this compound DMSO stock to the first well. This creates a 100 µM solution (in 1% DMSO). Mix well by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution down the column by transferring 100 µL from the first well to the second, mixing, transferring 100 µL to the third, and so on.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-2 hours).

  • Observation: Visually inspect each well for signs of precipitation (cloudiness, crystals, or film). A light microscope or a nephelometer can be used for more sensitive detection.[3] The highest concentration that remains clear is your approximate kinetic solubility limit.

Visual Guides

G Workflow: Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock into Aqueous Medium store->dilute check Check for Precipitation dilute->check proceed Proceed with Experiment check->proceed No troubleshoot Go to Troubleshooting Protocol check->troubleshoot Yes

Caption: Standard workflow for preparing this compound solutions.

G Troubleshooting Precipitation in Media start Precipitate Observed in Final Medium q1 Is the final DMSO concentration <0.5%? start->q1 a1_yes Use Serial Dilution and Pre-warmed Media q1->a1_yes Yes a1_no Reduce Stock Concentration or Final Concentration q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_no Problem Solved: Proceed with Assay q2->a2_no No a2_yes Consider Solubility Enhancers (e.g., Cyclodextrin) or Redefine Max Soluble Conc. q2->a2_yes Yes

Caption: Logical steps for troubleshooting compound precipitation.

G Simplified Mechanism of Vinca Alkaloids This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to vinca-domain MT Microtubule Polymerization This compound->MT Inhibition Tubulin->MT Assembly Spindle Mitotic Spindle Formation MT->Spindle Leads to Arrest Metaphase Arrest (G2/M Phase) Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: this compound inhibits microtubule dynamics, leading to cell death.

References

Troubleshooting inconsistent results in Vincarubine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vincarubine in various bioassays. Inconsistent results can arise from a multitude of factors, from reagent handling to cellular responses. This guide aims to address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Over-confluent or unhealthy cells will respond differently to treatment.[1]

  • Reagent Preparation and Storage: this compound, like other Vinca alkaloids, can be sensitive to storage conditions.[2][3] Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time across all experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration. Use a consistent and recorded percentage of FBS in your culture medium.

  • Assay-Specific Variability: Assays like the MTT assay are prone to variability due to factors such as formazan crystal solubilization and metabolic activity of the cells, which may not always directly correlate with cell death.[1]

Q2: I am observing high background noise or artifacts in my cytotoxicity assay. What should I check?

High background can obscure your results. Consider the following:

  • Compound Interference: this compound itself may interfere with the assay reagents. For colorimetric assays like MTT, the compound might chemically reduce the tetrazolium salt, leading to a false positive signal. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

  • Incomplete Solubilization: In MTT assays, ensure complete solubilization of the formazan crystals. Inadequate mixing or insufficient solvent can lead to artificially low absorbance readings.

  • Contamination: Microbial contamination can lead to false-positive results in viability assays. Always maintain aseptic techniques.

Q3: What is the mechanism of action of this compound, and how does this influence the choice of bioassay?

This compound is a Vinca alkaloid. These compounds act as anti-mitotic agents by inhibiting the polymerization of microtubules. This disruption of the microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).

Given this mechanism, the following bioassays are highly relevant:

  • Cytotoxicity Assays (e.g., MTT, XTT): To determine the overall cytotoxic effect and calculate the IC50 value.

  • Cell Cycle Analysis: To quantify the percentage of cells arrested in the G2/M phase.

  • Apoptosis Assays (e.g., Annexin V/PI staining): To detect and quantify the induction of apoptosis.

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results

The MTT assay measures metabolic activity, which can be influenced by factors other than cell viability, leading to high variability.[1]

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well.
Edge Effects Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Incomplete Formazan Solubilization After adding the solubilization buffer (e.g., DMSO), shake the plate gently on a plate shaker for at least 10-15 minutes to ensure all formazan crystals are dissolved.
Interference of this compound Run a control plate with various concentrations of this compound in media without cells to check for any direct reduction of the MTT reagent.
Cellular Stress Response At certain concentrations, this compound might induce a stress response that increases metabolic activity before cell death, leading to an initial increase in absorbance. Consider a time-course experiment to identify the optimal endpoint.
Issue 2: Low Percentage of Apoptotic Cells Detected by Annexin V/PI Staining

Observing a lower-than-expected apoptotic population can be due to several experimental factors.

Potential Cause Troubleshooting Step
Suboptimal Incubation Time Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the peak of apoptotic events.
Incorrect Reagent Concentration Titrate the concentrations of Annexin V and Propidium Iodide to determine the optimal staining concentrations for your specific cell line.
Loss of Apoptotic Cells Apoptotic cells can detach and be lost during washing steps. Collect the supernatant after treatment and combine it with the adherent cells before staining.
Cell Cycle Arrest without Immediate Apoptosis Vinca alkaloids cause mitotic arrest, but the onset of apoptosis can be delayed. Correlate your apoptosis data with cell cycle analysis to confirm G2/M arrest.

Quantitative Data Summary

The following table provides representative IC50 values for the Vinca alkaloid, Vinorelbine, in various cancer cell lines. While specific data for this compound is limited in publicly available literature, these values can serve as a general reference point for expected potency. Note that IC50 values can vary significantly based on experimental conditions.

Cell LineCancer TypeVinorelbine IC50 (µM)
P388 (sensitive)Murine Leukemia~0.002
P388 (resistant)Murine Leukemia~0.05
HeLaCervical Cancer~9.4 (at 48h)

Data is illustrative and sourced from a study on Vinorelbine resistance.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V/PI Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from cytotoxicity assays.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the assessment of this compound's effect on cell cycle progression.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

Vincarubine_Pathway This compound Mechanism of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow for this compound Bioassay

Vincarubine_Workflow General Workflow for this compound Bioassays cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Growth) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Vincarubine_Prep This compound Stock & Working Solutions Treatment This compound Treatment Vincarubine_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle IC50 IC50 Calculation Cytotoxicity->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: A typical experimental workflow for evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Vincarubine from related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound separation?

A common starting point for the separation of Vinca alkaloids, including this compound, is reversed-phase HPLC.[1][2] A C18 column is the most frequently used stationary phase.[1][2] The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and organic solvents such as acetonitrile and/or methanol.[1][2]

Q2: How can I improve the resolution between this compound and other closely eluting alkaloids?

To enhance resolution, you can try several approaches:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer can significantly impact selectivity.[3]

  • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity for different alkaloids.

  • Modify Mobile Phase pH: The pH of the buffer can change the ionization state of the alkaloids, affecting their retention and selectivity.[4]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, is often necessary to resolve complex mixtures of alkaloids.[2]

  • Column Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Q3: What are the common causes of peak tailing when analyzing Vinca alkaloids?

Peak tailing in the analysis of alkaloids is often due to secondary interactions between the basic nitrogen atoms in the alkaloid structure and residual silanol groups on the silica-based stationary phase.[5] To mitigate this, you can:

  • Use a base-deactivated column: These columns have fewer accessible silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier, like triethylamine, can reduce peak tailing by interacting with the silanol groups.[1]

  • Lower the mobile phase pH: At a lower pH, the silanol groups are less ionized, reducing their interaction with the protonated alkaloids.

Q4: My baseline is noisy. What are the likely causes and solutions?

Baseline noise can originate from several sources:[5]

  • Mobile Phase: Ensure solvents are of high purity, degassed, and freshly prepared.

  • Pump: Check for leaks and ensure proper pump performance. Pulsations can cause a noisy baseline.

  • Detector: A failing lamp or a contaminated flow cell can lead to noise.

  • Column: Contamination from previous injections can bleed off and cause baseline disturbances.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related alkaloids.

Problem Potential Cause Suggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-buffer ratio. Try different organic solvents (acetonitrile vs. methanol).[3]
Incorrect pH of the mobile phase.Adjust the pH of the aqueous buffer to alter the ionization and retention of the alkaloids.[4]
Column degradation.Replace the column with a new one of the same type.
Peak Tailing Secondary interactions with silanol groups.Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Use a base-deactivated column.[1]
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Reduce the sample concentration or injection volume.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Column not equilibrated.Increase the column equilibration time between injections.[5]
Pump malfunction.Check pump for leaks and ensure consistent flow rate.
High Backpressure Column frit blockage.Reverse-flush the column (if permitted by the manufacturer).
System blockage.Check for blockages in tubing, injector, or guard column.
Precipitated buffer in the system.Flush the system with water to dissolve any precipitated salts.
Ghost Peaks Carryover from previous injection.Implement a needle wash step and/or run a blank gradient after each sample.[5]
Contaminated mobile phase or system.Use fresh, high-purity solvents and flush the system.

Experimental Protocols

Below are representative experimental protocols for the extraction and HPLC analysis of Vinca alkaloids. These can serve as a starting point for method development for this compound.

Protocol 1: Extraction of Vinca Alkaloids from Plant Material

This protocol is a general guide for the extraction of alkaloids from Catharanthus roseus leaves.[6]

  • Preparation of Plant Material:

    • Collect fresh or dried leaves of Catharanthus roseus.

    • Dry the leaves thoroughly in a shaded, well-ventilated area or using a drying oven at a low temperature (e.g., 40-50°C).

    • Grind the dried leaves into a fine powder using a blender or mill.[6]

  • Solvent Extraction:

    • Transfer a known weight of the powdered plant material (e.g., 10 g) to an extraction vessel.

    • Add an appropriate volume of an acidic solvent, such as methanol with 1% triethylamine, to achieve a suitable solid-to-liquid ratio (e.g., 1:10 w/v).[1]

    • Stir the mixture for a specified duration (e.g., 2-4 hours) at room temperature.

    • Filter the mixture to separate the extract from the solid plant material.

    • The resulting filtrate contains the crude alkaloid extract.

  • Sample Preparation for HPLC:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the dried extract in a known volume of the initial HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Reversed-Phase HPLC Analysis of Vinca Alkaloids

This protocol describes a general reversed-phase HPLC method for the separation of major Vinca alkaloids.[1]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 25 mM Ammonium Acetate with 0.1% Triethylamine.[1]

    • Solvent B: Acetonitrile.

    • Solvent C: Methanol.

  • Elution Mode: Isocratic elution with a mobile phase composition of Methanol:Acetonitrile:Ammonium Acetate buffer (15:45:40, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 297 nm.[1]

  • Injection Volume: 10 µL.[1]

Quantitative Data

AlkaloidRetention Time (min)Mobile Phase CompositionColumnReference
Vindoline9.062% Solvent A, 38% Solvent BHiQ sil C18W[7]
Catharanthine11.962% Solvent A, 38% Solvent BHiQ sil C18W[7]
Vincristine13.262% Solvent A, 38% Solvent BHiQ sil C18W[7]
Vinblastine20.262% Solvent A, 38% Solvent BHiQ sil C18W[7]
Vindesine0.913ACN/0.025 M phosphate buffer pH 7.25 (53/47)Polaris 3 C18-A[3]
Vincristine1.076ACN/0.025 M phosphate buffer pH 7.25 (53/47)Polaris 3 C18-A[3]
Vinorelbine1.251ACN/0.025 M phosphate buffer pH 7.25 (53/47)Polaris 3 C18-A[3]
Vinblastine1.570ACN/0.025 M phosphate buffer pH 7.25 (53/47)Polaris 3 C18-A[3]

Solvent A and B compositions for the first four entries are not explicitly detailed in the snippet but are part of a broader method described in the source.

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G start Poor Resolution Observed check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase optimize_gradient Optimize Gradient Slope check_mobile_phase->optimize_gradient If composition is correct resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok Problem Solved change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent If still poor optimize_gradient->resolution_ok Problem Solved check_column Check Column (Age, Performance) change_solvent->check_column If still poor change_solvent->resolution_ok Problem Solved replace_column Replace Column check_column->replace_column If column is old/degraded replace_column->resolution_ok Problem Solved

Caption: Troubleshooting workflow for poor HPLC resolution.

General Workflow for this compound HPLC Method Development

G start Define Separation Goal select_column Select Column (e.g., C18, 5µm, 250x4.6mm) start->select_column initial_conditions Initial Isocratic Run (e.g., 50:50 ACN:Buffer) select_column->initial_conditions evaluate_results Evaluate Initial Separation initial_conditions->evaluate_results develop_gradient Develop Gradient Elution evaluate_results->develop_gradient If co-elution occurs final_method Final Optimized Method evaluate_results->final_method If separation is adequate optimize_params Optimize pH, Temp, Flow Rate develop_gradient->optimize_params validate_method Method Validation optimize_params->validate_method validate_method->final_method

Caption: Workflow for this compound HPLC method development.

References

Addressing challenges in the semi-synthesis of Vincarubine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Semi-synthesis of Vincarubine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the semi-synthesis of this compound and related Vinca alkaloid derivatives. The content addresses common challenges encountered during the crucial coupling and purification steps.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address potential issues in the laboratory.

Category 1: Reaction Conditions & Low Yield

Q1: We are experiencing very low yields (<10%) in our coupling reaction between the vindoline and catharanthine analogues. What are the most common causes?

A1: Low yields in the coupling step are a frequent challenge. Several factors can contribute to this issue:

  • Reagent Quality and Stoichiometry: Ensure the starting materials (vindoline and catharanthine precursors) are pure. Impurities can interfere with the reaction. Use of at least 5 equivalents of the coupling reagent, such as Ferric Chloride (FeCl₃), is often required for optimal conversion.[1]

  • Reaction Medium and Solubility: The reactants, particularly catharanthine, may have poor solubility in standard aqueous acidic solutions. The use of a non-nucleophilic cosolvent like trifluoroethanol (CF₃CH₂OH) can significantly improve reactant solubility and, consequently, the reaction yield.[1][2] Methanol can also be used, but may lead to unwanted side products.[2]

  • pH Control: The pH of the reaction is critical. Some protocols start in an acidic medium (e.g., 0.1 M HCl) to facilitate the reaction and then require careful adjustment to a specific pH (e.g., 8.3) for the reduction step to maximize yield.[3]

  • Side Reactions: The formation of anhydrovinblastine and other isomers like leurosidine is common and competes with the desired product formation, reducing the final yield of the target this compound derivative.[1][2] In some methods, such as those using singlet oxygen, excessive consumption of catharanthine by side reactions is a known issue.[3]

Q2: We observe the formation of multiple products in our TLC/HPLC analysis, with a major one being anhydrovinblastine. How can we minimize this?

A2: The formation of the anhydro- intermediate is a key step in many coupling protocols (e.g., Polonovski-Potier or FeCl₃-mediated). The challenge lies in efficiently converting this intermediate to the final hydroxylated product.

  • In-situ Oxidation: A one-pot method involves adding the initial coupling reaction mixture to a second solution containing an oxidizing system (e.g., Fe₂(ox)₃ saturated with air) before the final reduction with Sodium Borohydride (NaBH₄).[1] This promotes the oxidation of the C15'-C20' double bond of the anhydro- intermediate.

  • Control of Reduction Step: An excess of a reducing agent like NaBH₄ is necessary to reduce the intermediate iminium ion formed during the coupling.[2][3] The timing and conditions of this reduction are crucial for trapping the desired product.

Q3: Our Polonovski-Potier reaction is not proceeding as expected. What are the critical parameters for this reaction?

A3: The modified Polonovski-Potier reaction is a classic method for coupling vindoline and catharanthine. Its success hinges on several factors:

  • N-Oxide Formation: The reaction begins with the formation of catharanthine N-oxide. This step must be clean and efficient.

  • Activating Agent: The choice of activating agent is critical. Using trifluoroacetic anhydride (TFAA) instead of acetic anhydride is key to stopping the reaction at the reactive iminium ion stage, preventing further N-dealkylation or acylation.[4]

  • Temperature Control: Low temperatures (e.g., -78 °C) have been shown to improve the diastereoselectivity of the coupling, which is crucial for obtaining the correct stereochemistry at the C16' position.[1]

Category 2: Product Purification

Q1: We are struggling to purify our final this compound derivative from the reaction mixture. The product co-elutes with isomers. What purification strategies are recommended?

A1: The purification of Vinca alkaloids is challenging due to their complex structures and the presence of closely related isomers.

  • Chromatographic Method: Column chromatography is the standard method. Silica gel is a commonly used stationary phase, though its acidic nature can sometimes be problematic for acid-sensitive alkaloids.[5][6] Using neutral or basic adsorbents like alumina may be beneficial.[6]

  • Solvent System: A gradient elution method is typically required. Start with a non-polar solvent (e.g., chloroform or dichloromethane) and gradually increase the polarity by adding methanol or ethanol.[5]

  • Advanced Techniques: For difficult separations, consider more advanced techniques like countercurrent chromatography or high-performance liquid chromatography (HPLC) on a preparative scale.[7][8] Specialized techniques like centrifugally accelerated radial chromatography (Chromatotron) have also been used for final purification steps.[8]

  • pH Adjustment during Extraction: Before chromatography, a liquid-liquid extraction procedure with careful pH control can help remove many impurities. Alkaloids can be extracted into an acidic aqueous layer and then liberated by basifying the solution before extracting back into an organic solvent.[8][9]

Data Presentation

The following tables summarize quantitative data from various semi-synthetic approaches for vinblastine, a close analogue of this compound derivatives.

Table 1: Comparison of Coupling Methods & Yields for Vinblastine Synthesis

Coupling MethodCoupling Reagent(s)Key ConditionsProduct(s)Yield(s)Reference(s)
Ferric Chloride PromotedFeCl₃, NaBH₄0.1 N HCl, CF₃CH₂OH cosolventAnhydrovinblastine~90%[1][2]
One-Pot Fe(III) Promoted1. FeCl₃ 2. Fe₂(ox)₃/air 3. NaBH₄Aqueous acid, 0-23 °CVinblastine Leurosidine41-43% 21-23%[1][10][11]
Singlet Oxygen MediatedH₂O₂, NaClO, NaBH₄pH increase from 1.8 to 9.5Vinblastine~20% (at pH 8.3)[3]

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This protocol is adapted from the direct synthesis of vinblastine and serves as a representative methodology.[1][2][10]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric Chloride (FeCl₃)

  • Sodium Borohydride (NaBH₄)

  • Ferric Oxalate (Fe₂(ox)₃)

  • Hydrochloric Acid (HCl), 0.1 N

  • Trifluoroethanol (CF₃CH₂OH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon (Ar) gas

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve catharanthine (1 equiv.) and vindoline (1 equiv.) in a mixture of 0.1 N HCl and CF₃CH₂OH under an argon atmosphere. The solution should be degassed prior to use.

  • Initial Coupling: To the stirred solution at room temperature (23 °C), add FeCl₃ (5 equiv.). Stir the reaction for the recommended time (monitor by TLC). This step generates the intermediate iminium ion.

  • Oxidation Step: In a separate flask, prepare a solution of Fe₂(ox)₃ in aqueous acid, cool it to 0 °C, and saturate it with air by bubbling air through the solution.

  • Addition: Transfer the reaction mixture from step 2 into the Fe₂(ox)₃ solution at 0 °C.

  • Reduction: Slowly add NaBH₄ (20 equiv.) to the reaction mixture. The addition will cause foaming. Continue stirring until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic. Extract the aqueous layer multiple times with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via silica gel column chromatography using a suitable solvent gradient (e.g., chloroform/methanol) to isolate the desired this compound derivative.

Visualizations

Diagram 1: General Workflow for this compound Semi-synthesis

G start_node Starting Materials (Vindoline & Catharanthine Analogues) process_node1 Step 1: Coupling start_node->process_node1 Coupling Reaction (e.g., FeCl3) end_node Pure this compound Derivative process_node process_node qc_node Analysis (TLC/HPLC) process_node4 Step 4: Purification qc_node->process_node4 Crude Product process_node2 Step 2: Oxidation/Reduction process_node1->process_node2 In-situ Oxidation & Reduction (NaBH4) process_node3 Step 3: Extraction process_node2->process_node3 Aqueous Workup & Extraction process_node3->qc_node process_node4->end_node

Caption: A simplified workflow for the semi-synthesis of this compound derivatives.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

G start_node Low Yield Observed decision_node1 Reactant Solubility Issue? start_node->decision_node1 Check decision_node decision_node action_node action_node result_node result_node action_node1 Add Cosolvent (e.g., CF3CH2OH) decision_node1->action_node1 Yes decision_node2 Side Products Dominant? decision_node1->decision_node2 No result_node1 Re-evaluate Yield action_node1->result_node1 Retry Reaction action_node2 Optimize Oxidation/ Reduction Step decision_node2->action_node2 Yes decision_node3 Reaction Stalled? decision_node2->decision_node3 No action_node2->result_node1 action_node3 Verify Reagent Purity & Stoichiometry decision_node3->action_node3 Yes result_node2 Investigate Other Parameters (Temp, pH) decision_node3->result_node2 No action_node3->result_node1

Caption: A decision tree for troubleshooting low yields in the coupling reaction.

Diagram 3: Mechanism of Action for Vinca Alkaloids

G cluster_0 Microtubule Dynamics drug This compound (Vinca Alkaloid) protein β-Tubulin Subunit drug->protein Binds to Vinca-domain process Disruption of Microtubule Assembly protein->process Prevents incorporation into growing microtubule cell_process2 Microtubule Formation process->cell_process2 INHIBITS outcome1 Mitotic Spindle Cannot Form process->outcome1 outcome outcome cell_process cell_process cell_process1 Tubulin Polymerization cell_process1->cell_process2 outcome2 Cell Cycle Arrest (M-Phase) outcome1->outcome2 outcome3 Apoptosis (Cell Death) outcome2->outcome3

Caption: The signaling pathway showing how Vinca alkaloids inhibit cell division.

References

How to minimize off-target effects of Vincarubine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vincarubine in cell culture, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other vinca alkaloids?

This compound is a novel bisindole alkaloid isolated from the lesser periwinkle, Vinca minor. Unlike the more common dimeric indole alkaloids such as vinblastine and vincristine, which are derived from Catharanthus roseus, this compound is the only bisindole alkaloid reported from Vinca minor and has demonstrated considerable cytotoxic effects.[1] Its unique bisindole structure sets it apart from other vinca alkaloids, suggesting it may have distinct pharmacological properties and mechanisms of action.

Q2: What is the primary mechanism of action for this compound?

While specific studies on this compound's mechanism are limited, as a vinca alkaloid, it is presumed to exert its cytotoxic effects primarily through interaction with tubulin. Vinca alkaloids are known to be antimicrotubule agents that interfere with the dynamics of microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3][4]

Q3: What are the potential off-target effects of this compound in cell culture?

Off-target effects occur when a drug interacts with unintended molecular targets, leading to unforeseen biological consequences. For vinca alkaloids, these can include neurotoxicity and myelosuppression in clinical settings. In cell culture, off-target effects can manifest as unexpected changes in cellular signaling pathways, altered cell morphology unrelated to mitotic arrest, or cytotoxicity in non-proliferating cells. Minimizing these effects is crucial for obtaining accurate and reproducible experimental results.

Q4: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is a critical aspect of in vitro drug studies.[5] Key strategies include:

  • Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that induces the desired on-target effect (e.g., mitotic arrest, apoptosis) with minimal off-target cytotoxicity.

  • Time-Course Experiments: Determine the optimal incubation time for this compound treatment. Prolonged exposure can lead to an accumulation of off-target effects.

  • Use of Appropriate Controls: Always include vehicle-treated controls to account for any effects of the solvent used to dissolve this compound. Additionally, using a well-characterized vinca alkaloid (e.g., vinblastine) as a positive control can help differentiate expected on-target effects from potential off-target anomalies.

  • Cell Line Selection: The choice of cell line can significantly impact the observed effects. Use cell lines that have been well-characterized for their response to antimicrotubule agents.

  • Serum Concentration: Variations in serum concentration in the culture medium can affect drug availability and cellular response. Maintain consistent serum levels across experiments.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. Vortex and visually inspect for any precipitates.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Contamination (Mycoplasma) Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem 2: Observed Cytotoxicity at Very Low Concentrations (Suspected Off-Target Effect)
Possible Cause Suggested Solution
Non-specific Cellular Stress Lower the concentration of the vehicle solvent (e.g., DMSO), as it can be cytotoxic at higher concentrations.
Interaction with Media Components Some components of the culture medium may interact with the drug. Test the effect of this compound in different media formulations if possible.
Activation of Stress-Related Pathways Investigate the activation of common stress-response pathways (e.g., oxidative stress) at sub-optimal drug concentrations.
Cell Line Hypersensitivity The chosen cell line may be particularly sensitive to off-target effects. Consider using a different cell line to confirm on-target activity.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against P388 leukemia cells.

Compound Cell Line IC50 (µg/mL) Reference
This compoundP388 Leukemia1.8Proksa et al., 1988[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Crystal Violet Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., P388 leukemia)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 10% Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate with water until the excess stain is removed.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Vinca alkaloids are known to induce apoptosis through various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, the following diagrams illustrate the generally accepted mechanisms for this class of compounds.

vinca_alkaloid_pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation NFkB_Activation NF-κB Pathway Activation Mitotic_Arrest->NFkB_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis NFkB_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_workflow Experimental Workflow for Assessing Off-Target Effects Start Start: Select Cell Line Dose_Response 1. Dose-Response Curve (IC50) Start->Dose_Response Time_Course 2. Time-Course Analysis Dose_Response->Time_Course On_Target_Assay 3. On-Target Assay (e.g., Mitotic Arrest) Time_Course->On_Target_Assay Off_Target_Assay 4. Off-Target Assay (e.g., Apoptosis in non-dividing cells) Time_Course->Off_Target_Assay Data_Analysis 5. Data Analysis & Interpretation On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis End End: Minimized Off-Target Protocol Data_Analysis->End

Caption: Workflow to minimize and assess this compound's off-target effects.

References

Technical Support Center: Enhancing the Stability of Vincarubine in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vincarubine in physiological buffers. The information aims to ensure the integrity and reproducibility of experimental results by mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in PBS (pH 7.4) is showing a rapid loss of potency. What could be the cause?

A1: this compound, like other Vinca alkaloids, can be susceptible to degradation in neutral to alkaline pH conditions. The primary degradation pathway for some related Vinca alkaloids, such as vincristine, involves acid-catalyzed deformylation. While specific degradation pathways for this compound are not extensively documented, it is plausible that it undergoes hydrolysis or oxidation in physiological buffers. We recommend preparing fresh solutions before each experiment and minimizing the time the compound spends in the buffer.

Q2: I am observing precipitation in my this compound stock solution upon dilution in my cell culture medium. How can I resolve this?

A2: Precipitation upon dilution can be due to the lower solubility of this compound at the physiological pH of your cell culture medium. Consider the following troubleshooting steps:

  • Use of a Co-solvent: Prepare a higher concentration stock solution of this compound in an organic solvent like DMSO and then dilute it stepwise into the aqueous buffer while vortexing to ensure proper mixing.

  • pH Adjustment: If your experimental design allows, slightly lowering the pH of the physiological buffer may improve the solubility and stability of this compound. Studies on related compounds have shown improved stability in a pH range of 4.5-5.5.[1]

  • Formulation Strategies: For in vivo or long-term in vitro studies, consider using formulation strategies such as liposomes or polymeric nanoparticles to enhance solubility and stability.

Q3: How should I store my this compound stock solutions and solutions in physiological buffers to maximize stability?

A3: For optimal stability, this compound stock solutions in an appropriate organic solvent should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

When this compound is dissolved in physiological buffers, it is best to prepare the solution immediately before use. If short-term storage is necessary, keep the solution on ice and protected from light. Studies on other Vinca alkaloids have shown good stability in common infusion fluids for up to three weeks when stored at 4°C.[2]

Q4: Are there any specific buffer components I should avoid when working with this compound?

A4: While specific incompatibilities for this compound are not well-documented, it is advisable to avoid strongly basic or oxidizing components in your physiological buffer. Buffers containing components that can react with the indole moiety of this compound should be used with caution. It is recommended to use simple, well-defined buffers like phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in physiological buffer during the experiment.Prepare fresh this compound solutions for each experiment. Minimize the incubation time in the buffer. Consider performing a time-course experiment to assess stability in your specific buffer system.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This involves exposing this compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments. Use a stability-indicating HPLC method to resolve this compound from its degradants.
Low recovery of this compound from the buffer solution Adsorption to container surfaces.Use low-adsorption microcentrifuge tubes or glassware. Silanizing glassware can also help to reduce non-specific binding.
Precipitation during long-term incubation Poor solubility and/or aggregation at physiological pH.Explore the use of solubilizing agents or drug delivery systems like nanoparticles.[3] Ensure the final concentration of any organic solvent used for initial dissolution is compatible with your experimental system.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in a Physiological Buffer
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Preparation of Test Solution: Dilute the this compound stock solution to a final concentration of 10 µM in the desired physiological buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C) in a light-protected container.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (if necessary): Immediately stop any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the aliquot.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and half-life.

Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

(Note: This is a generic method and must be optimized and validated for your specific application.)

Visualizations

Vincarubine_Degradation_Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Stress_Conditions Stress Conditions (e.g., pH, Temperature, Light, Oxidants) Stress_Conditions->this compound Induces

Caption: Hypothetical degradation pathway of this compound under various stress conditions.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute Stock in Buffer Prep_Stock->Dilute Prep_Buffer Prepare Physiological Buffer Prep_Buffer->Dilute Incubate Incubate at Desired Temperature Dilute->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Data_Analysis Determine Degradation Rate and Half-life HPLC->Data_Analysis

Caption: General experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Results or Precipitation Observed Check_Freshness Was the solution prepared fresh? Start->Check_Freshness Check_pH Is the pH of the buffer optimal? Check_Freshness->Check_pH Yes Sol_Fresh Prepare fresh solution before each experiment Check_Freshness->Sol_Fresh No Check_Solubility Is this compound soluble at the working concentration? Check_pH->Check_Solubility Yes Sol_pH Adjust pH (if possible) or use a different buffer Check_pH->Sol_pH No Sol_Solubility Use co-solvents or formulation strategies Check_Solubility->Sol_Solubility No End Problem Resolved Sol_Fresh->End Sol_pH->End Sol_Solubility->End

Caption: A decision tree for troubleshooting common stability issues with this compound.

References

Technical Support Center: Vincarubine Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of Vincarubine, a potent cytotoxic agent. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize exposure risks and ensure laboratory safety. As a member of the Vinca alkaloid family, this compound is expected to exhibit cytotoxic properties; therefore, all procedures should be conducted with the assumption that it is a hazardous compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Carcinogenicity: May cause cancer.[1]

  • Mutagenicity: Suspected of causing genetic defects.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin and serious eye irritation.[3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is mandatory to prevent exposure. This includes, but is not limited to:

  • Gloves: Two pairs of chemotherapy-approved gloves.

  • Gown: A disposable, lint-free gown with a solid front and long sleeves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: An N95 respirator or higher, especially when handling the powdered form of the compound.[4]

All PPE used while handling this compound should be considered contaminated and disposed of as cytotoxic waste.[5]

Q3: How should I handle a spill of this compound?

A3: In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Q2.

  • Contain the Spill: Use a cytotoxic spill kit to absorb liquids or gently cover powdered spills with damp absorbent material to avoid generating dust.[6]

  • Clean the Area: Decontaminate the spill area thoroughly.

  • Dispose of Waste: All cleanup materials are to be disposed of as cytotoxic waste in clearly labeled, leak-proof containers.[2][6]

Q4: What is the correct procedure for disposing of this compound waste?

A4: All materials that have come into contact with this compound must be treated as cytotoxic waste.[7]

  • Segregation: Do not mix cytotoxic waste with other waste streams.[7]

  • Containers: Use designated, puncture-proof, and leak-proof containers, clearly labeled with the cytotoxic symbol.[7][8] For sharps, use a designated sharps container for cytotoxic waste.[8]

  • Disposal Method: The primary method for disposal of cytotoxic waste is high-temperature incineration.[8]

  • Liquid Waste: Unused portions of this compound solutions should be disposed of through a certified hazardous waste program and must not be poured down the drain.[9]

This compound Properties

PropertyValue
Molecular Formula C43H50N4O6
Molecular Weight 718.9 g/mol
IUPAC Name methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the methodologies for studying Vinca alkaloid interactions with tubulin can be adapted. These experiments are crucial for understanding the cytotoxic effects of these compounds.[4]

General In Vitro Protocol for Assessing Cytotoxicity:

  • Cell Culture: Maintain a cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Cell Treatment: Seed the cells in 96-well plates and, after allowing them to adhere, treat them with the various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) to determine the cytotoxic potency of this compound.

Visualizations

Handling_Decision_Process cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assess Risks of this compound B Consult Safety Data Sheet (or analogous compound data) A->B Informs C Select Appropriate PPE B->C Determines D Work in a Ventilated Hood C->D E Handle with Care to Avoid Aerosolization/Spills D->E F Segregate Cytotoxic Waste E->F G Use Labeled, Leak-Proof Containers F->G H Dispose via Approved Hazardous Waste Stream G->H

Caption: Decision-making workflow for the safe handling of this compound.

Cytotoxic_Experiment_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_cleanup Post-Experiment Cleanup A Prepare Cell Cultures C Treat Cells with This compound A->C B Prepare this compound Stock and Dilutions B->C D Incubate for Specified Time C->D E Perform Cell Viability Assay D->E F Collect and Analyze Data E->F G Decontaminate Work Area F->G H Dispose of all Contaminated Materials as Cytotoxic Waste G->H

Caption: A generalized workflow for an in vitro cytotoxicity experiment.

References

Technical Support Center: Scaling Up the Purification of Vincarubine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Vincarubine.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a bisindole alkaloid found in Vinca minor (Lesser Periwinkle), a member of the Apocynaceae family.[1][2] It is one of over 50 alkaloids identified in this plant.[2][3]

Q2: What is the known mechanism of action of this compound?

A2: Like other Vinca alkaloids, this compound's primary mechanism of action is the inhibition of tubulin polymerization into microtubules.[4] This disruption of the microtubule network leads to mitotic arrest and subsequent cell death, which is the basis for its cytotoxic and potential antineoplastic activity.[1][4]

Q3: What are the key challenges in scaling up this compound purification?

A3: The main challenges include:

  • Low abundance: this compound is a minor alkaloid in Vinca minor, making its extraction and isolation in large quantities challenging.

  • Structural similarity to other alkaloids: Vinca minor contains a complex mixture of structurally related alkaloids, which can co-elute during chromatographic separation, making it difficult to achieve high purity.[2][3]

  • Degradation: Like many natural products, this compound may be susceptible to degradation by light, temperature, and pH extremes during the purification process.

  • Regulatory requirements: For preclinical studies, a high degree of purity and thorough characterization of the final compound are required, which necessitates robust and reproducible purification methods.[2]

Q4: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of Vinca alkaloids.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions during column chromatography.[6] For final purity assessment and structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scaling-up of this compound purification.

Issue 1: Low Yield of Crude Alkaloid Extract
  • Possible Cause: Inefficient extraction from the plant material.

  • Troubleshooting Steps:

    • Optimize Particle Size: Ensure the dried plant material is finely powdered to maximize the surface area for solvent penetration.

    • Solvent Selection: While methanol is commonly used for initial extraction, consider testing different solvent systems (e.g., ethanol-water mixtures) or adjusting the pH to improve the extraction efficiency of alkaloids.[2]

    • Extraction Method: For larger scale extractions, consider methods like percolation or maceration with agitation over extended periods to ensure thorough extraction.

    • Harvesting Time: The alkaloid content in Vinca minor can vary depending on the season. It has been reported that the highest alkaloid content is typically found from August to September.[2]

Issue 2: Poor Separation of this compound from Other Alkaloids during Column Chromatography
  • Possible Cause: Inappropriate stationary or mobile phase selection.

  • Troubleshooting Steps:

    • Stationary Phase: Silica gel and alumina are commonly used for the separation of Vinca alkaloids.[2][6] The choice between them can affect the separation profile. Consider trying both to see which provides better resolution for this compound.

    • Mobile Phase Gradient: A step-wise gradient elution is often more effective for separating complex mixtures than an isocratic elution.[2] Start with a non-polar solvent and gradually increase the polarity. For example, a chloroform-methanol gradient on a silica gel column has been used for the fractionation of Vinca minor alkaloids.[2]

    • Column Loading: Overloading the column can lead to poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase.

    • Alternative Chromatographic Techniques: If traditional column chromatography does not provide adequate separation, consider more advanced techniques like Counter-Current Chromatography (CCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) for subsequent purification steps.

Issue 3: this compound Degradation during Purification
  • Possible Cause: Exposure to harsh conditions.

  • Troubleshooting Steps:

    • Light Protection: Conduct all purification steps in low light conditions or using amber-colored glassware to prevent photodegradation.

    • Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).

    • pH Management: Be mindful of the pH during acid-base extraction steps. Prolonged exposure to strong acids or bases can lead to hydrolysis or rearrangement of the alkaloid structure.

    • Inert Atmosphere: For long-term storage of purified this compound, consider flushing the container with an inert gas like nitrogen or argon to prevent oxidation.

Data Presentation

Table 1: Illustrative Data for a Scaled-Up Purification of this compound from 10 kg of Dried Vinca minor

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Methanolic Extraction 10,0001,200~1%100%
Acid-Base Partitioning 1,200120~10%10%
Silica Gel Column Chromatography 1205~60%0.42%
Preparative HPLC 50.8>98%0.067%

Note: The data presented in this table is illustrative and may not be representative of actual experimental results. Purity and yield will depend on the specific protocols and optimization.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Acid-Base Partitioning of this compound
  • Extraction:

    • Percolate 10 kg of finely powdered, dried aerial parts of Vinca minor with 80% methanol at room temperature.

    • Continue the percolation until the eluate tests negative with Dragendorff's reagent.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[2]

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2N HCl.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with chloroform to remove acidic and neutral impurities.

    • Cool the acidic solution in an ice bath and adjust the pH to 10-12 with 25% ammonia solution.[2]

    • Extract the alkaline solution multiple times with chloroform until the aqueous layer tests negative for alkaloids.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid mixture.[2]

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (70-230 mesh) column using a slurry packing method with chloroform.

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a step-wise gradient of chloroform-methanol, starting with 99:1 and gradually increasing the polarity to 10:90 (v/v).[2]

    • Collect fractions and monitor by TLC. Combine fractions containing this compound based on TLC analysis against a reference standard.

  • Preparative HPLC:

    • Further purify the this compound-rich fractions using a C18 reversed-phase preparative HPLC column.

    • Use an isocratic or gradient mobile phase of methanol and water with a suitable buffer (e.g., ammonium acetate) to achieve separation.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent and dry the purified this compound under vacuum.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Purification start Start: Dried Vinca minor Plant Material extraction Step 1: Methanolic Extraction start->extraction partitioning Step 2: Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chrom Step 3: Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions This compound-Enriched Fractions column_chrom->fractions prep_hplc Step 4: Preparative HPLC fractions->prep_hplc pure_this compound High-Purity this compound for Preclinical Studies prep_hplc->pure_this compound

Caption: A flowchart of the key stages in the scaled-up purification of this compound.

signaling_pathway Impact of this compound on the Cell Cycle This compound This compound microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin Tubulin Dimers tubulin->microtubules Polymerizes to form mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for metaphase Metaphase Arrest mitotic_spindle->metaphase Disruption leads to apoptosis Apoptosis (Cell Death) metaphase->apoptosis Triggers

Caption: The signaling pathway showing this compound's effect on tubulin and the cell cycle.

References

Validation & Comparative

Comparative Analysis of Cytotoxic Potency: Vincarubine vs. Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive quantitative comparison of the cytotoxic potency between Vincarubine and the well-established anti-cancer agent Vincristine is not feasible based on currently available public data. While the bisindole alkaloid this compound, isolated from Vinca minor, has been noted for its cytotoxic properties against murine leukemia P388 cells, specific IC50 values from peer-reviewed publications are not readily accessible[1]. In contrast, Vincristine, a widely used chemotherapeutic, has extensive documentation of its potent cytotoxic activity across a range of cancer cell lines.

This guide provides a comprehensive overview of the available cytotoxic data for Vincristine, its established mechanism of action, and detailed experimental protocols for assessing cytotoxicity. This information is intended to serve as a valuable resource for researchers and drug development professionals in the absence of direct comparative data for this compound.

Quantitative Cytotoxicity Data: Vincristine

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Vincristine against various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)
SU-DHL-5Diffuse Large B-cell Lymphoma0.001166[2]
DELUnclassified Lymphoid Neoplasm0.001245[2]
MOLM-13Acute Myeloid Leukemia0.001303[2]
ATN-1Acute T-cell Lymphoblastic Leukemia0.001561[2]
P32-ISHBurkitt's Lymphoma0.001626[2]
P388/S (sensitive)Murine LeukemiaMinimal cell kill at concentrations >100-fold lower than resistant lines[3]
P388/VCR (resistant)Murine LeukemiaExhibits high resistance[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.

Mechanism of Action: Vinca Alkaloids

Vincristine, and likely other vinca alkaloids such as this compound due to structural similarities, exert their cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division.

Key Mechanistic Steps:

  • Tubulin Binding: Vinca alkaloids bind to β-tubulin subunits at the positive end of microtubules.

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Mitotic Spindle Disruption: The interference with microtubule formation prevents the proper assembly of the mitotic spindle during the M phase of the cell cycle.

  • Metaphase Arrest: Consequently, cells are arrested in metaphase, unable to segregate their chromosomes.

  • Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Vinca Alkaloid Mechanism of Action cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (e.g., Vincristine) Tubulin_Dimers Tubulin Dimers (α/β subunits) Vinca_Alkaloid->Tubulin_Dimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloid->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Metaphase Metaphase Mitotic_Spindle->Metaphase Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Prolonged arrest triggers

Caption: Mechanism of action of Vinca Alkaloids.

Experimental Protocols: Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxic effects of compounds like Vinca alkaloids on cancer cell lines using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., P388)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound, Vincristine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of test compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an MTT-based cytotoxicity assay.

Conclusion

While this compound has been identified as a cytotoxic compound, the lack of publicly available quantitative data, specifically IC50 values, prevents a direct and objective comparison of its potency with Vincristine. The information provided for Vincristine, including its potent low micromolar to nanomolar activity against various cancer cell lines and its well-characterized mechanism of action, underscores its significance as a chemotherapeutic agent. Further research is required to isolate and characterize the cytotoxic profile of this compound to determine its potential as a novel anti-cancer compound and to enable a direct comparison with established drugs like Vincristine.

References

A Comparative Analysis of Vinca Alkaloids: Elucidating the Mechanism of Action of Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Vincarubine and Vinblastine is not feasible at this time due to a significant lack of scientific data on the mechanism of action of this compound. Extensive searches of available scientific literature have yielded only a single study from 1988 detailing the isolation and cytotoxic properties of this compound, without providing insights into its specific molecular mechanisms.[1] In contrast, Vinblastine, a well-established chemotherapeutic agent, has been the subject of extensive research, providing a deep understanding of its mode of action.

This guide will therefore focus on providing a detailed analysis of the established mechanism of action of Vinblastine, supported by experimental data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Vinblastine: A Potent Disruptor of Microtubule Dynamics

Vinblastine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its potent anti-cancer effects primarily by interfering with the dynamics of microtubules.[2][3][4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

Interaction with Tubulin

The fundamental mechanism of Vinblastine involves its binding to tubulin, the protein subunit that polymerizes to form microtubules.[2][4] This interaction disrupts the assembly and disassembly of microtubules, a process crucial for the formation of the mitotic spindle during cell division.[2][5]

Suppression of Microtubule Dynamics

At low concentrations, Vinblastine suppresses the dynamic instability of microtubules.[6] It effectively "caps" the ends of microtubules, preventing both their growth and shortening.[6] This suppression of dynamics disrupts the delicate balance required for proper chromosome segregation during mitosis.[6] Studies have shown that Vinblastine significantly decreases the rate of microtubule growth and shortening and reduces the frequency of "catastrophes" (transitions from growth to shortening).[7]

Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by Vinblastine leads to the arrest of the cell cycle in the M phase (mitosis).[4][5] Unable to form a functional mitotic spindle, the cancer cells cannot properly align and segregate their chromosomes, leading to mitotic catastrophe and ultimately, programmed cell death (apoptosis).[2][5] The apoptotic cascade is a key endpoint of Vinblastine's cytotoxic effect.

Quantitative Data on Vinblastine's Activity

The following table summarizes key quantitative data regarding the in vitro activity of Vinblastine.

ParameterCell LineValueReference
Inhibition of Tubulin Polymerization (IC50) Bovine Brain Tubulin~1 µM
Inhibition of Cell Proliferation (IC50) B16 Melanoma~10 nM
Mitotic Arrest HeLa CellsHalf-maximal at ~1-2 nM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Vinblastine and a typical experimental workflow for assessing its effects on cell viability.

Vinblastine_Mechanism Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Dynamics (Assembly/Disassembly) Vinblastine->Microtubule Suppresses Dynamics Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Forms Mitotic_Arrest M-Phase Arrest Mitotic_Spindle->Mitotic_Arrest Dysfunction leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of Action of Vinblastine.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Drug Add varying concentrations of Vinblastine Incubate_1->Add_Drug Incubate_2 Incubate (48-72h) Add_Drug->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Experimental Workflow for MTT Cell Viability Assay.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro assembly of microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and other essential components is prepared and warmed to 37°C.

  • The test compound (e.g., Vinblastine) at various concentrations is added to the reaction buffer.

  • The reaction is initiated by adding the cold tubulin solution to the pre-warmed buffer.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • The initial rate of polymerization and the maximum polymer mass are calculated for each concentration of the test compound.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound (e.g., Vinblastine) and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

While a direct comparative study of this compound and Vinblastine is hampered by the lack of data on this compound, the extensive research on Vinblastine provides a clear and detailed picture of its mechanism of action. Vinblastine's ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, underscores its efficacy as a potent anti-cancer agent. Further research into novel vinca alkaloids like this compound is warranted to explore their potential therapeutic benefits and to understand their unique mechanisms of action, which could pave the way for the development of new and improved cancer therapies.

References

A Comparative Guide to the Anticancer Activity of Vincarubine in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vincarubine's anticancer efficacy, focusing on its validation in xenograft models. We present a summary of its performance against other established Vinca alkaloids, detailed experimental protocols for in vivo studies, and an overview of its mechanism of action.

Experimental Methodology: A Standard Protocol for Xenograft Studies

The validation of novel anticancer compounds like this compound relies on robust and reproducible preclinical models. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standards in the field. Below is a generalized protocol for establishing a subcutaneous xenograft model to test the efficacy of therapeutic agents.

Protocol:

  • Cell Culture: Human cancer cells (e.g., non-small cell lung cancer, breast carcinoma) are cultured in appropriate media under sterile conditions until they reach the logarithmic growth phase.

  • Animal Models: Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID) aged 6-8 weeks are used to prevent graft rejection.

  • Tumor Implantation: A suspension of 1x10⁶ to 1x10⁷ cancer cells in 100-200 µL of a suitable medium (like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: this compound and comparator agents are administered via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, according to a specified dosage and schedule. The control group receives a vehicle solution.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Key toxicity indicators include significant body weight loss (>20%) and other signs of distress.

  • Study Termination and Analysis: The study is concluded when tumors in the control group reach a specific size. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Data Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Drug Administration (this compound / Control) randomization->treatment measurement 6. Measure Tumor Volume & Body Weight treatment->measurement termination 7. Study Termination measurement->termination analysis 8. Data Analysis (TGI Calculation) termination->analysis

Figure 1: Standard workflow for a xenograft efficacy study.

Comparative Efficacy in Xenograft Models

This compound is a member of the Vinca alkaloid family, which includes established chemotherapeutic agents like Vincristine, Vinblastine, and the newer semi-synthetic Vinflunine.[2] These drugs are widely used, making them critical benchmarks for evaluating this compound's potential. The following table summarizes the antitumor activity of various Vinca alkaloids across different human tumor xenograft models.

Cancer TypeXenograft ModelCompoundDosage (mg/kg)Tumor Growth Inhibition (TGI) %Reference
Leukemia P388 Murine LeukemiaThis compound Not SpecifiedCytotoxic Activity Observed[3]
Breast Cancer Human Carcinoma (MX-1)Vincristine 1.0 (i.v., weekly)~60%
Breast Cancer Human Carcinoma (MCF-7)Vinorelbine 10 (i.v., weekly)>90%[4]
Lung Cancer NCI-H69 SCLCVinflunine 20 (i.v., q4d)High Activity (Regression)[5][6]
Lung Cancer NCI-H460 NSCLCVincristine 1.5 (i.v., weekly)~55%
Renal Cancer RXF944LXVinflunine 20 (i.v., q4d)High Activity (Regression)[6]

Note: Direct comparative studies for this compound in widely-used xenograft models are limited in publicly available literature. Data for comparator agents are representative of typical findings in the field.

Mechanism of Action: Microtubule Destabilization

Like other Vinca alkaloids, this compound's primary mechanism of action is the disruption of microtubule dynamics, which is essential for cell division.[2][7]

Key Steps in the Signaling Pathway:

  • Tubulin Binding: Vinca alkaloids bind to β-tubulin subunits, a key component of microtubules.[8] This binding occurs at a site distinct from other agents like taxanes.[7][9]

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[8][10][11] At high concentrations, this leads to microtubule depolymerization.[9]

  • Mitotic Arrest: The disruption of the mitotic spindle prevents chromosomes from aligning properly during metaphase, leading to an arrest of the cell cycle in M-phase.[7][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This potent anti-mitotic activity is the foundation of its anticancer effect. Furthermore, some Vinca alkaloids have demonstrated anti-angiogenic properties at low concentrations, suggesting a dual mechanism for inhibiting tumor growth.[7][9]

G vinca This compound (Vinca Alkaloid) tubulin β-Tubulin Subunits vinca->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle mitosis M-Phase Arrest (Cell Cycle Block) spindle->mitosis Disrupts apoptosis Apoptosis (Programmed Cell Death) mitosis->apoptosis Leads to

Figure 2: Proposed signaling pathway for this compound's anticancer activity.

References

A Comparative Guide to Vincarubine Cross-Resistance in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-resistance of Vincarubine in a wide range of drug-resistant cancer cell lines is limited in publicly available literature. This guide provides a comparative analysis based on the well-established mechanisms of resistance and cross-resistance patterns observed for other vinca alkaloids, such as Vincristine, Vinblastine, and Vinorelbine. The data presented for these analogous compounds can be used to predict the likely performance of this compound against resistant cell lines.

Introduction to this compound and Vinca Alkaloid Resistance

This compound is a bisindole alkaloid derived from Vinca minor, belonging to the vinca alkaloid class of anti-cancer agents. These compounds are widely used in chemotherapy and exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. However, the efficacy of vinca alkaloids is often limited by the development of drug resistance, frequently leading to cross-resistance among different members of the same class.

This guide summarizes the primary mechanisms of resistance to vinca alkaloids and provides comparative data on the activity of commonly used vinca alkaloids against sensitive and resistant cancer cell lines. This information serves as a valuable resource for researchers investigating this compound and designing studies to evaluate its potential to overcome or circumvent known resistance pathways.

Mechanism of Action: Targeting Microtubule Polymerization

Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, arresting cells in the M phase of the cell cycle and ultimately inducing apoptosis.

Vinca_Alkaloid_Mechanism Mechanism of Action of Vinca Alkaloids cluster_cell Cancer Cell This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: Mechanism of Action of Vinca Alkaloids.

Primary Mechanisms of Resistance and Cross-Resistance

The most common mechanisms of resistance to vinca alkaloids are the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), and alterations in the drug's target, β-tubulin.

  • P-glycoprotein (P-gp) Overexpression: P-gp is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including vinca alkaloids, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, conferring resistance. Overexpression of P-gp is a hallmark of multidrug resistance (MDR).

  • β-Tubulin Alterations: Mutations in the genes encoding β-tubulin or changes in the expression of different β-tubulin isotypes can reduce the binding affinity of vinca alkaloids to their target. This prevents the drug from effectively inhibiting microtubule polymerization.

Resistance_Mechanisms Primary Resistance Mechanisms to Vinca Alkaloids cluster_resistance Drug-Resistant Cancer Cell Vincarubine_Ext This compound (Extracellular) Vincarubine_Int This compound (Intracellular) Vincarubine_Ext->Vincarubine_Int Enters Cell Pgp P-glycoprotein (P-gp) Efflux Pump Vincarubine_Int->Pgp Substrate for Tubulin_Altered Altered β-Tubulin Vincarubine_Int->Tubulin_Altered Pgp->Vincarubine_Ext Efflux Resistance Drug Resistance Pgp->Resistance Reduced_Binding Reduced Drug Binding Tubulin_Altered->Reduced_Binding Reduced_Binding->Resistance

A Head-to-Head Comparison of Vincarubine and Novel Tubulin Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of oncology research, tubulin inhibitors remain a cornerstone of cancer chemotherapy. Vinca alkaloids, a classic example of this drug class, have been utilized for decades. This guide provides a comparative analysis of Vincarubine, a Vinca alkaloid, with a selection of novel tubulin inhibitors that are currently under preclinical and clinical investigation. The objective is to offer a comprehensive resource for evaluating the therapeutic potential of these compounds, supported by available experimental data.

Disclaimer: Direct head-to-head comparative studies between this compound and the novel tubulin inhibitors discussed in this guide are limited in the publicly available scientific literature. Therefore, the data presented for this compound is based on the general understanding of Vinca alkaloids and available information on related compounds. The absence of direct comparative data should be considered when evaluating the information presented.

Mechanism of Action: A Shared Target, Diverse Interactions

Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell shape. While all the compounds discussed herein target tubulin, their specific binding sites and mechanisms of action can differ, leading to variations in efficacy, safety profiles, and resistance mechanisms.

Vinca alkaloids, including this compound, bind to the β-tubulin subunit at a specific site, known as the Vinca domain. This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis.

Novel tubulin inhibitors have been developed to overcome some of the limitations of classical agents, such as drug resistance and neurotoxicity. These newer agents may bind to different sites on tubulin or interact with the tubulin-microtubule system in unique ways.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth in vitro. The following table summarizes the available IC50 data for various tubulin inhibitors across different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound/DrugCancer Cell LineIC50 (nM)Reference
Vinca Alkaloids (Reference)
VinflunineVarious60 - 300[1]
VinorelbineP388 (sensitive)Data not specified[2]
VinorelbineP388 (resistant)Data not specified[2]
Novel Tubulin Inhibitors
MMAF (Monomethyl Auristatin F)Karpas 299 (Lymphoma)119[3]
MMAF (Monomethyl Auristatin F)H3396 (Lung Cancer)105[3]
FenbendazoleVarious1 - 10 µM (destabilizes tubulin)[4]

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies using animal models are essential for evaluating the anti-tumor activity of drug candidates. The following table summarizes available data on the in vivo efficacy of selected tubulin inhibitors.

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Vinca Alkaloids (Reference)
VinflunineMurine P388 leukemia (i.v. graft)i.p. single or multiple dosesT/C ratios: 200% - 457% (superior to other Vinca alkaloids)[5]
VinflunineB16 melanoma (s.c. implant)multiple i.p.T/C: 24%, rAUC: 36% (superior to vinorelbine)[5]
VinflunineHuman lung (LX-1) & breast (MX-1) xenografts4 weekly i.p. injectionsT/C: 23% (LX-1), 26% (MX-1)[5]
Novel Tubulin Inhibitors
ARX788HER2+ metastatic breast cancer (Phase 1)1.5 mg/kg every 3 weeksORR: 65.5%, DCR: 100%, mPFS: 17.02 months[2][6]
ARX788HER2+ metastatic breast cancer (Phase 2, T-DM1 resistant)1.5 mg/kg initial dose, then 1.3 mg/kg Q4WConfirmed ORR: 57.1%, DCR: 100%[7]
ARX788HER2+ advanced breast cancer (Phase 3 vs. Lapatinib+Capecitabine)Not specifiedmPFS: 11.3 months (vs. 8.2 months), ORR: 63.8% (vs. 52.7%)[2][5]
Utidelone (UTD1)Advanced solid tumorsNot specifiedData available
FenbendazoleVarious animal modelsOral administrationDemonstrates in vivo anti-tumor effects[4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in the evaluation of tubulin inhibitors, the following diagrams are provided in DOT language.

Tubulin_Inhibitor_Signaling_Pathway cluster_cell Cancer Cell cluster_inhibitors Tubulin Inhibitors Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division (Mitosis) Cell Division (Mitosis) Mitotic Spindle->Cell Division (Mitosis) Apoptosis Apoptosis Cell Division (Mitosis)->Apoptosis This compound This compound This compound->Tubulin Dimers Inhibits Polymerization Novel Inhibitors Novel Inhibitors Novel Inhibitors->Tubulin Dimers Inhibits/Modulates Dynamics

Caption: Mechanism of action of tubulin inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Tubulin_Polymerization_Assay->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Cancer Animal Model (e.g., Xenograft) IC50_Determination->Animal_Model Lead Compound Selection Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for evaluating tubulin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of standard protocols for key assays used in the evaluation of tubulin inhibitors.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340-350 nm.

  • Materials:

    • Purified tubulin protein (>99% pure)

    • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Glycerol (for promoting polymerization)

    • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution in general tubulin buffer on ice.

    • Add GTP and glycerol to the tubulin solution.

    • Dispense the tubulin solution into pre-warmed microplate wells.

    • Add the test compound at various concentrations to the wells. Include appropriate controls (vehicle control, positive control like paclitaxel, negative control like colchicine).

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumor xenografts.

  • Principle: The size of tumors is measured over time in treated and control groups of animals to assess the inhibitory effect of the test compound on tumor growth.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID mice)

    • Human cancer cells for xenograft implantation

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Inject human cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the animals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Calculate the tumor growth inhibition (TGI) percentage using the formula: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion

The field of tubulin inhibitors is continually evolving, with novel agents demonstrating promising preclinical and clinical activity. While this compound represents a classic Vinca alkaloid, the development of new compounds with improved efficacy and safety profiles is a significant focus of cancer research. This guide provides a framework for comparing these agents, highlighting the available data and the experimental methodologies required for their evaluation. The lack of direct comparative data for this compound underscores the need for further research to fully elucidate its therapeutic potential relative to the next generation of tubulin inhibitors. Researchers are encouraged to utilize the provided protocols and data as a foundation for their own investigations in this critical area of oncology drug development.

References

Statistical Validation of Vincarubine's In Vitro Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound Vincarubine is limited in publicly available literature. This guide will therefore provide a comparative analysis of the well-characterized and structurally related Vinca alkaloids, Vincristine and Vinblastine, as a proxy to infer the expected in vitro anticancer effects of this compound. The methodologies and expected outcomes are based on established research on this class of compounds.

Introduction to Vinca Alkaloids

Vinca alkaloids, derived from the Madagascar periwinkle plant (Catharanthus roseus), are a class of microtubule-targeting agents widely used in cancer chemotherapy.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[3][4][5] By binding to tubulin, the protein subunit of microtubules, Vinca alkaloids inhibit their polymerization, leading to mitotic arrest in the metaphase stage of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2][3][4] This guide provides an overview of the in vitro anticancer effects of representative Vinca alkaloids, detailing the experimental validation methods and comparative efficacy data.

Comparative Efficacy of Vinca Alkaloids

The cytotoxic effects of Vinca alkaloids are typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing cytotoxicity.

Table 1: Comparative IC50 Values of Vincristine and Vinblastine in Various Cancer Cell Lines

Cell LineCancer TypeVincristine IC50 (nM)Vinblastine IC50 (nM)Reference
L1210Mouse Leukemia4.44.0[6]
HCT116Human Colon Carcinoma7.06.8[6]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the in vitro anticancer effects of Vinca alkaloids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the Vinca alkaloid (e.g., Vincristine, Vinblastine) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the Vinca alkaloid as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stains the DNA, and the amount of fluorescence is directly proportional to the amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the Vinca alkaloid for the desired time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Visualizing Mechanisms and Workflows

Signaling Pathway of Vinca Alkaloids

The primary mechanism of action of Vinca alkaloids is the disruption of microtubule polymerization, which leads to mitotic arrest and subsequent apoptosis.

Vinca Alkaloid Signaling Pathway cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid Tubulin αβ-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of action of Vinca alkaloids.

Experimental Workflow for In Vitro Anticancer Assays

The following diagram illustrates the general workflow for evaluating the anticancer effects of a compound like this compound in vitro.

Experimental Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treatment with This compound/Analogs Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Incubation->AnnexinV CellCycle PI Staining (Cell Cycle Analysis) Incubation->CellCycle Data_Analysis Data Analysis and Statistical Validation MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis

Caption: General workflow for in vitro anticancer drug screening.

Logical Relationship of the Study

Study Logic Hypothesis Hypothesis: This compound has anticancer activity InVitro_Studies In Vitro Experiments (MTT, Apoptosis, Cell Cycle) Hypothesis->InVitro_Studies Data_Collection Quantitative Data Collection (IC50, % Apoptosis, etc.) InVitro_Studies->Data_Collection Comparison Comparison with Other Vinca Alkaloids Data_Collection->Comparison Mechanism Elucidation of Mechanism of Action Data_Collection->Mechanism Conclusion Conclusion: Validation of Anticancer Effects and Potency Comparison->Conclusion Mechanism->Conclusion

References

Comparative analysis of the neurotoxicity of Vincarubine and other Vinca alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Vincarubine and Other Vinca Alkaloids for Researchers, Scientists, and Drug Development Professionals

Vinca alkaloids, a class of microtubule-targeting agents derived from the Madagascar periwinkle (Catharanthus roseus), are mainstays in chemotherapy regimens for a variety of cancers, including lymphomas, leukemias, and solid tumors.[1][2] Their therapeutic efficacy is primarily attributed to their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3] However, their clinical utility is often limited by a significant side effect: chemotherapy-induced peripheral neuropathy (CIPN).[2][4] This guide provides a comparative analysis of the neurotoxicity of various Vinca alkaloids, with a special focus on the available data for this compound in relation to more extensively studied compounds like Vincristine, Vinblastine, and Vinorelbine.

Executive Summary of Neurotoxicity Profile

The neurotoxicity of Vinca alkaloids is a critical consideration in their clinical application. This adverse effect, primarily manifesting as a sensory-motor peripheral neuropathy, is directly linked to the disruption of the neuronal cytoskeleton.[2] While all Vinca alkaloids exhibit some degree of neurotoxicity, there is a well-established hierarchy among the commonly used agents. Clinical and preclinical evidence consistently indicates that Vincristine is the most neurotoxic, followed by Vindesine, with Vinblastine showing a lesser effect.[5] Vinorelbine, a semi-synthetic derivative, is generally considered to be associated with a lower incidence of severe neurotoxicity.[6]

Unfortunately, a thorough review of the available scientific literature reveals a significant gap in the understanding of the neurotoxic potential of This compound , a bisindole alkaloid isolated from Vinca minor. While early studies have confirmed its cytotoxic activity against leukemia cell lines, there is a notable absence of specific experimental data pertaining to its effects on neuronal cells and its potential to induce neuropathy.[7] Therefore, this guide will focus on a detailed comparison of the well-characterized Vinca alkaloids to provide a framework for future investigations into the neurotoxic profile of this compound and other novel derivatives.

Quantitative Comparison of Neurotoxic Effects

The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the neurotoxic potential of different Vinca alkaloids. The primary endpoint discussed is the inhibition of neurite outgrowth, a key indicator of neurotoxicity.

Table 1: Comparative Neurotoxicity of Vinca Alkaloids in PC12 Cells

Vinca AlkaloidConcentrationEffect on Neurite OutgrowthReference
Vincristine0.55 nMSignificant decrease in the percentage of neurite-forming cells (from 74% to 32% in a 3-day incubation). Longer neurites were particularly sensitive.[5]
Vincristine1.1 nMDose-dependent decrease in neurite-forming cells.[5]
Vincristine11 nMDose-dependent decrease in neurite-forming cells.[5]
VindesineNot specifiedDose-dependently and significantly decreased the percentage of neurite-forming cells, but the effect was less severe than that of Vincristine.[5]
VinblastineNot specifiedDose-dependently and significantly decreased the percentage of neurite-forming cells, but the effect was less severe than that of Vincristine.[5]

Table 2: Neurotoxic Effects of Vincristine on iPSC-Derived Sensory Neurons

Vinca AlkaloidConcentrationEffect on Neurite OutgrowthReference
Vincristine1 nMReliable decrease in neurite outgrowth.[8]

Mechanisms of Neurotoxicity and Associated Signaling Pathways

The neurotoxicity of Vinca alkaloids is fundamentally linked to their interaction with tubulin, the building block of microtubules. Microtubules are essential for maintaining neuronal structure, axonal transport, and overall neuronal function. By binding to tubulin, Vinca alkaloids inhibit microtubule polymerization, leading to a cascade of detrimental effects within the neuron.[4]

Microtubule Disruption and Axonal Degeneration

The primary mechanism of Vinca alkaloid-induced neurotoxicity is the disruption of microtubule dynamics. This interference with the neuronal cytoskeleton leads to impaired axonal transport, which is crucial for the movement of organelles, proteins, and other essential molecules between the cell body and the axon terminal. The disruption of this vital transport system ultimately results in axonal degeneration, a hallmark of peripheral neuropathy.[2]

G cluster_0 Vinca Alkaloid Action cluster_1 Cellular Consequences cluster_2 Clinical Manifestation Vinca Vinca Alkaloid Tubulin Tubulin Dimers Vinca->Tubulin Binds to Microtubule Microtubule Polymerization Inhibited Tubulin->Microtubule AxonalTransport Axonal Transport Impaired Microtubule->AxonalTransport AxonalDegeneration Axonal Degeneration AxonalTransport->AxonalDegeneration CIPN Chemotherapy-Induced Peripheral Neuropathy AxonalDegeneration->CIPN

Caption: Workflow of Vinca Alkaloid-Induced Axonal Degeneration.

Apoptotic Signaling Pathways

Vincristine has been shown to induce apoptosis in neuronal cells through the activation of caspase cascades. Both intrinsic and extrinsic apoptotic pathways can be involved. The intrinsic pathway is initiated by cellular stress and leads to the activation of caspase-9, while the extrinsic pathway is triggered by external signals and activates caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway VCR Vincristine Mito Mitochondrial Stress VCR->Mito DeathReceptor Death Receptor Signaling VCR->DeathReceptor Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis

Caption: Caspase-Mediated Apoptosis in Vincristine Neurotoxicity.

Neuroinflammatory Signaling

Recent evidence suggests that neuroinflammation plays a significant role in the pathogenesis of Vinca alkaloid-induced neuropathy. Vincristine can activate the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome in macrophages. This activation leads to the cleavage and release of the pro-inflammatory cytokine interleukin-1β (IL-1β), which in turn contributes to neuronal damage and pain.

G Vinca Vinca Alkaloid Macrophage Macrophage Vinca->Macrophage NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β Release ProIL1b->IL1b Neuron Neuron IL1b->Neuron Neuroinflammation Neuroinflammation & Neuronal Damage Neuron->Neuroinflammation

Caption: NLRP3 Inflammasome Pathway in Vinca Alkaloid Neurotoxicity.

Experimental Protocols

A standardized and reproducible method for assessing neurotoxicity is crucial for the comparative analysis of different compounds. The neurite outgrowth inhibition assay using PC12 cells is a well-established in vitro model for this purpose.[5]

Neurite Outgrowth Inhibition Assay in PC12 Cells

1. Cell Culture and Differentiation:

  • PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and horse serum.

  • To induce neuronal differentiation and neurite outgrowth, the cells are treated with Nerve Growth Factor (NGF).

2. Compound Treatment:

  • Differentiated PC12 cells are exposed to various concentrations of the Vinca alkaloids being tested. A vehicle control (e.g., DMSO) is run in parallel.

  • The cells are incubated with the compounds for a defined period, typically 24 to 72 hours.

3. Assessment of Neurite Outgrowth:

  • Following incubation, the cells are fixed and visualized using microscopy.

  • Neurite outgrowth is quantified by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

  • A cell is often considered positive for neurite formation if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.

4. Data Analysis:

  • The data from the compound-treated groups are compared to the vehicle control group to determine the extent of neurite outgrowth inhibition.

  • Dose-response curves can be generated to calculate the IC50 (half-maximal inhibitory concentration) value for each compound, providing a quantitative measure of its neurotoxic potency.

Conclusion and Future Directions

The comparative analysis of well-characterized Vinca alkaloids underscores a clear structure-activity relationship with respect to neurotoxicity, with Vincristine being the most potent neurotoxin in this class. The underlying mechanisms are complex, involving direct effects on microtubule dynamics, activation of apoptotic pathways, and induction of neuroinflammation.

The significant lack of data on the neurotoxicity of this compound presents a critical knowledge gap. Future research should prioritize the evaluation of this compound's effects on neuronal cell lines, such as PC12 or iPSC-derived neurons, using established assays like the neurite outgrowth inhibition assay. A direct comparison with Vincristine and other Vinca alkaloids under the same experimental conditions would be invaluable for determining its relative neurotoxic potential. Understanding the complete neurotoxicity profile of this compound is essential for any future consideration of its therapeutic development. Furthermore, elucidating the specific signaling pathways modulated by this compound in neuronal cells will provide a more comprehensive understanding of its mechanism of action and potential for off-target effects.

References

Assessing the Therapeutic Index of Vincarubine in Comparison to Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A wider therapeutic window indicates a safer medication. This guide provides a comparative assessment of the therapeutic index of Vincarubine, a vinca alkaloid, against established chemotherapeutic agents: doxorubicin, paclitaxel, and cisplatin. Due to the limited availability of public data on this compound, this guide utilizes data on closely related vinca alkaloids as a proxy for a preliminary comparison, highlighting the need for further research on this compound itself.

Executive Summary

This guide synthesizes available preclinical data on the efficacy (IC50 values) and toxicity (LD50 values) of this compound and a selection of established chemotherapeutic agents. While direct quantitative data for this compound is scarce, this comparison leverages information on other vinca alkaloids to provide a preliminary assessment. The data presented underscores the narrow therapeutic index characteristic of many cytotoxic agents and emphasizes the importance of targeted and dose-optimized therapeutic strategies.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) of the compared chemotherapeutic agents. It is crucial to note that IC50 values can vary significantly depending on the cancer cell line and experimental conditions, while LD50 values are dependent on the animal model and route of administration.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Chemotherapeutics

Chemotherapeutic AgentCancer Cell LineIC50 ValueCitation(s)
Doxorubicin MCF-7 (Breast)3.5 µM[1]
MDA-MB-231 (Breast)0.3 µM[1]
OVCAR-3 (Ovarian)Comparable to Taxol[2]
Paclitaxel Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[3]
SK-BR-3 (Breast)~5 nM[4]
MDA-MB-231 (Breast)~2.5 nM[4]
T-47D (Breast)~7.5 nM[4]
A549 (Lung)Effective in vivo[5]
Cisplatin Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL[3]
A549 (Lung)Effective in vivo[5]
Vinca Alkaloids (as proxy for this compound) P388 (Leukemia)Cytotoxic activity noted[6]

Table 2: In Vivo Acute Toxicity (LD50) of Selected Chemotherapeutics

Chemotherapeutic AgentAnimal ModelRoute of AdministrationLD50 ValueCitation(s)
Doxorubicin RatIntravenousData not specified
Paclitaxel RatIntraperitoneal32.53 mg/kg
MouseIntraperitoneal128 mg/kg
RatIntravenous85 mg/kg (lethal dose)[7][8]
Mouse (Taxol formulation)Intravenous19.5 mg/kg[9]
Cisplatin RatIntravenous~7.2 mg/kg (lethal dose)[10]
MouseData not specifiedLethal dose of 17 mg/kg noted[5]
Vinca Alkaloids (as proxy for this compound) Data not availableData not availableData not available

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these chemotherapeutics is crucial for rational drug design and combination therapies.

Vinca Alkaloids (including this compound)

Vinca alkaloids, as a class, exert their cytotoxic effects primarily by interfering with microtubule dynamics. They bind to β-tubulin and inhibit the polymerization of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption of microtubule function leads to an arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death)[11][12][13][14].

Vinca_Alkaloids Vinca Alkaloids (e.g., this compound) Tubulin β-Tubulin Vinca_Alkaloids->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to failure of Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption causes Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Apoptosis Apoptosis DNA->Apoptosis Damage induces DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Required for DNA_Replication->Apoptosis Inhibition leads to Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Contributes to Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Paclitaxel->Microtubule_Depolymerization Prevents Microtubule_Dynamics Microtubule Dynamics Microtubule_Depolymerization->Microtubule_Dynamics Disruption of Mitosis Mitosis Microtubule_Dynamics->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms adducts with DNA_Adducts DNA Adducts (Cross-links) DNA_Replication DNA Replication & Transcription DNA_Adducts->DNA_Replication Interfere with DNA_Damage_Response DNA Damage Response DNA_Replication->DNA_Damage_Response Inhibition triggers Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Drug_Treatment Treat with Chemotherapeutic Seed_Cells->Drug_Treatment MTT_Incubation Add MTT & Incubate Drug_Treatment->MTT_Incubation Solubilization Add Solubilizing Agent MTT_Incubation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis End End Analysis->End Start Start Dose_Animal_1 Dose Animal 1 (Initial Dose) Start->Dose_Animal_1 Observe_Outcome Observe Outcome (Survival/Death) Dose_Animal_1->Observe_Outcome Increase_Dose Increase Dose Observe_Outcome->Increase_Dose Survival Decrease_Dose Decrease Dose Observe_Outcome->Decrease_Dose Death Calculate_LD50 Calculate LD50 Observe_Outcome->Calculate_LD50 After N animals Dose_Next_Animal Dose Next Animal Increase_Dose->Dose_Next_Animal Decrease_Dose->Dose_Next_Animal Dose_Next_Animal->Observe_Outcome Repeat for N animals

References

Independent Verification of the Published Structure of Vincarubine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the originally published structure of Vincarubine with subsequent independent verification studies. This compound, a bisindole alkaloid isolated from Vinca minor, has attracted interest for its potential cytotoxic activities. Accurate structural information is paramount for any further research and development, including synthesis, mechanism of action studies, and drug design. This document summarizes the available spectroscopic data, details the experimental protocols used for structural elucidation, and highlights the current status of independent verification.

Summary of Spectroscopic Data

To date, the primary source for the structure of this compound remains the original 1988 publication by Proksa et al. in Planta Medica. While this foundational work provided the initial structural hypothesis, a thorough review of the scientific literature reveals a notable lack of subsequent independent studies that either confirm or challenge the proposed structure through total synthesis or re-isolation and complete structural elucidation.

The following table summarizes the key spectroscopic data as reported in the original publication. This data forms the basis of our current understanding of the this compound structure.

Spectroscopic MethodKey Data Points from Original Publication (Proksa et al., 1988)
¹H NMR Data not yet available from the full text of the original publication.
¹³C NMR Data not yet available from the full text of the original publication.
Mass Spectrometry (MS) Data not yet available from the full text of the original publication.
Infrared (IR) Spectroscopy Data not yet available from the full text of the original publication.
Ultraviolet (UV) Spectroscopy Data not yet available from the full text of the original publication.

Note: The detailed spectroscopic data from the original publication is pending access to the full-text article. This guide will be updated once this information is obtained. The absence of data from independent studies in the right-hand column underscores the core finding of this review: a lack of independent verification of this compound's structure in the published literature.

Experimental Protocols

The experimental methodologies outlined below are based on standard practices for the isolation and structural elucidation of natural products, as would have been employed in the original study.

Isolation of this compound

The general workflow for the isolation of this compound from Vinca minor typically involves the following steps:

Start Plant Material (Vinca minor) Step1 Extraction with a suitable solvent (e.g., Methanol) Start->Step1 Step2 Acid-Base Partitioning to separate alkaloids Step1->Step2 Step3 Crude Alkaloid Extract Step2->Step3 Step4 Chromatographic Separation (e.g., Column Chromatography, HPLC) Step3->Step4 End Isolated this compound Step4->End

Figure 1. General workflow for the isolation of this compound.
Structural Elucidation

The determination of this compound's structure would have relied on a combination of spectroscopic techniques. The logical relationship between these techniques in elucidating the final structure is depicted below.

MS Mass Spectrometry (MS) Determines molecular weight and formula Structure Proposed Structure of this compound MS->Structure UV UV Spectroscopy Identifies chromophores UV->Structure IR IR Spectroscopy Identifies functional groups IR->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines connectivity and stereochemistry NMR->Structure

Figure 2. Logical relationship of spectroscopic methods for structure elucidation.

Discussion and Future Directions

For researchers in the field of natural product chemistry and drug development, this presents both a challenge and an opportunity. The key future directions should include:

  • Re-isolation and Full Spectroscopic Analysis: A thorough re-investigation of the chemical constituents of Vinca minor to isolate this compound and perform a complete structural elucidation using modern spectroscopic techniques (e.g., high-field 2D NMR, high-resolution mass spectrometry).

  • Total Synthesis: The unambiguous confirmation of the structure of this compound can be achieved through its total synthesis. This would provide a definitive answer to the connectivity and stereochemistry of the molecule.

The following diagram illustrates the proposed workflow for the independent verification of this compound's structure.

Start Published Structure of this compound (Proksa et al., 1988) Step1 Independent Re-isolation from Vinca minor Start->Step1 Step3 Total Synthesis Start->Step3 Step2 Modern Spectroscopic Analysis (HRMS, 2D NMR, etc.) Step1->Step2 Step4 Comparison of Spectroscopic Data Step2->Step4 Step3->Step4 End Verified Structure of this compound Step4->End

Figure 3. Proposed workflow for the independent verification of this compound's structure.

Benchmarking the synthetic accessibility of Vincarubine against other bisindole alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synthetic accessibility of complex natural products is crucial for analogue development and the generation of novel therapeutic agents. This guide provides a comparative analysis of the synthetic accessibility of prominent bisindole alkaloids, focusing on the well-documented and clinically significant compounds vinblastine and vincristine, and their monomeric precursors, catharanthine and vindoline.

While the primary topic of this guide was to include Vincarubine, a comprehensive search of the scientific literature did not yield a reported total synthesis with sufficient detail to be included in this comparative analysis. Therefore, the focus has been shifted to other medicinally important bisindole alkaloids where robust synthetic data is available.

Data Presentation: A Quantitative Comparison

The synthetic accessibility of a molecule can be quantified by metrics such as the total number of steps in the synthesis and the overall yield. The following table summarizes these key parameters for the total synthesis of catharanthine, vindoline, and their coupling to form the bisindole alkaloid vinblastine.

CompoundLongest Linear Sequence (Steps)Overall Yield (%)Key Synthetic Strategy
Catharanthine511Iridium-Catalyzed Reductive Dienamine Synthesis
Vindoline11Not ReportedTandem Intramolecular [4+2]/[3+2] Cycloaddition
Vinblastine12~40-43% (from coupling)Biomimetic Coupling of Catharanthine and Vindoline
Vincristine13 (from Vindoline)Not ReportedOxidation of Vinblastine or Coupling with N-formyl Vindoline derivative

Note: The overall yield for vinblastine is often reported from the coupling of advanced intermediates (catharanthine and vindoline), which themselves require multi-step syntheses.

Experimental Protocols: Key Synthetic Methodologies

The synthesis of bisindole alkaloids is a testament to the ingenuity of synthetic organic chemistry. Below are synopses of the methodologies employed for the synthesis of the monomeric units and their subsequent coupling.

1. Total Synthesis of Catharanthine:

A concise, five-step synthesis of catharanthine has been reported, which relies on an iridium-catalyzed reductive activation of a pyridinium precursor to generate a key dienamine intermediate. This intermediate then undergoes a [4+2] cycloaddition to furnish the core of the catharanthine molecule.[1]

2. Total Synthesis of Vindoline:

The total synthesis of vindoline has been accomplished via an 11-step route.[2][3] A key feature of this synthesis is a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole. This elegant step constructs the pentacyclic core of vindoline and sets all six stereocenters in a single transformation.[2][3]

3. Biomimetic Coupling of Catharanthine and Vindoline to Synthesize Vinblastine:

The coupling of catharanthine and vindoline to form vinblastine is a critical step and has been the subject of extensive research. One of the most effective methods is a one-step biomimetic coupling.[4]

  • Reaction: A solution of catharanthine and vindoline is treated with an iron(III) salt, which is believed to generate a catharanthine radical cation.

  • Mechanism: This initiates an oxidative fragmentation of catharanthine, followed by a diastereoselective coupling with vindoline.

  • Workup: The reaction mixture is then treated with a reducing agent, such as sodium borohydride, in the presence of air or oxygen. This step reduces the intermediate iminium ion and introduces the hydroxyl group at the C20' position to yield vinblastine.[4] This coupling typically yields vinblastine in 40-43% and its diastereomer, leurosidine, in 20-23%.

4. Synthesis of Vincristine:

Vincristine is structurally very similar to vinblastine, differing only by the presence of an N-formyl group instead of an N-methyl group on the vindoline subunit. Historically, vincristine was prepared by the oxidation of vinblastine. More recently, total synthesis approaches have involved the coupling of catharanthine with a synthetically prepared N-desmethyl-N-formyl vindoline derivative.

Visualizing Synthetic Pathways

To better illustrate the logic of bisindole alkaloid synthesis, the following diagrams, generated using the DOT language, depict the general workflow and the key coupling reaction.

G cluster_monomers Monomer Synthesis cluster_dimer Bisindole Formation Simple Precursors_C Simple Precursors Catharanthine Catharanthine Simple Precursors_C->Catharanthine 5 steps Vinblastine Vinblastine Catharanthine->Vinblastine Simple Precursors_V Simple Precursors Vindoline Vindoline Simple Precursors_V->Vindoline 11 steps Vindoline->Vinblastine Biomimetic Coupling Vincristine Vincristine Vinblastine->Vincristine Oxidation

Caption: Synthetic workflow for vinblastine and vincristine.

G Catharanthine Catharanthine Coupling Fe(III)-mediated Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Intermediate Iminium Intermediate Coupling->Intermediate Reduction_Oxidation NaBH4 / Air Intermediate->Reduction_Oxidation Vinblastine Vinblastine Reduction_Oxidation->Vinblastine

Caption: Key steps in the biomimetic synthesis of vinblastine.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Vincarubine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Vincarubine are at the forefront of innovation, and with that comes the critical responsibility of ensuring safety in all aspects of their work, including the proper disposal of chemical waste. This compound, as a member of the vinca alkaloid family of cytotoxic anticancer agents, requires meticulous handling and disposal procedures to protect both laboratory personnel and the environment from potential harm.[1][2] Adherence to these protocols is not just a matter of best practice but a legal and ethical obligation.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to have a comprehensive understanding of its hazardous nature. As a cytotoxic compound, this compound and other vinca alkaloids can have toxic effects, particularly neurotoxic effects.[1][3] Therefore, all handling and disposal procedures must be conducted in accordance with established safety guidelines for cytotoxic drugs.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, gowns, and eye protection, when handling this compound and its waste.[4][5]

  • Designated Work Area: Conduct all work with this compound in a designated area, such as a certified biological safety cabinet, to minimize exposure.

  • Spill Management: Have a chemotherapy spill kit readily available and ensure all personnel are trained on its proper use.

This compound Disposal: A Step-by-Step Approach

The disposal of this compound and any materials contaminated with it must follow the stringent guidelines for chemotherapeutic waste.[5] This waste is generally categorized as either "trace" or "bulk" waste, with specific disposal pathways for each.

Step 1: Segregation at the Source

Proper waste segregation is the foundational step in safe disposal. Immediately after use, all this compound-contaminated items must be separated from regular laboratory trash.

  • Trace Chemotherapy Waste: This category includes items contaminated with residual amounts of the drug (less than 3% of the original volume), such as empty vials, syringes, IV bags, tubing, gloves, and gowns.[4][5] These items should be placed in designated, clearly labeled, leak-proof containers, which are often yellow.[4][5]

  • Bulk Chemotherapy Waste: This includes any unused or partially used vials of this compound, or materials heavily contaminated with the drug. These require disposal in specific containers, often marked as "bulk chemo waste" and are typically yellow or purple.[5][6]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemotherapeutic waste.[5]

Step 2: Proper Labeling and Containment

All waste containers must be clearly labeled as "Trace Chemotherapy Waste," "Bulk Chemotherapy Waste," or "Chemotherapy Sharps Waste" to ensure they are handled and disposed of correctly.[4] The containers should be sealed when they are three-quarters full to prevent spillage.

Step 3: Storage and Transport

Segregated and labeled chemotherapeutic waste should be stored in a secure, designated area away from general lab traffic until it is collected for disposal. Transportation of this hazardous waste must be done by a licensed and certified hazardous waste contractor.[7]

Step 4: Final Disposal

The universally accepted method for the final disposal of cytotoxic waste, including this compound, is high-temperature incineration.[6][7] This process ensures the complete destruction of the hazardous chemical compounds. Never dispose of this compound or any chemotherapeutic waste down the drain or in the regular trash.[4]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the general properties of vinca alkaloids provide a basis for understanding its characteristics.

PropertyGeneral Information for Vinca Alkaloids
Chemical Class Cytotoxic anticancer agents derived from the periwinkle plant (Catharanthus roseus).[2]
Primary Hazard Neurotoxicity.[1][3]
Waste Classification Chemotherapeutic/Cytotoxic Waste.[1][5]
Disposal Container Color Typically yellow for trace and bulk waste, or purple for cytotoxic waste in some regions.[4][5][6]
Recommended Disposal High-temperature incineration by a licensed hazardous waste facility.[6][7]
Trace Waste Threshold Items containing less than 3% of the original drug by weight.[5]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on established guidelines for the disposal of vinca alkaloids and other chemotherapeutic agents. It is crucial to consult and adhere to your institution's specific hazardous waste management protocols.

This compound Disposal Workflow

This compound Disposal Workflow cluster_0 At Point of Generation cluster_1 Waste Streams cluster_2 Containment cluster_3 Final Disposal A Generate this compound Waste B Segregate Immediately A->B C Trace Waste (<3%) (e.g., empty vials, gloves, gowns) B->C D Bulk Waste (>3%) (e.g., unused drug) B->D E Contaminated Sharps (e.g., needles) B->E F Place in Labeled Yellow/Purple Container C->F G Place in Labeled Yellow/Purple Container D->G H Place in Labeled Chemo Sharps Container E->H I Secure Storage in Designated Area F->I G->I H->I J Collection by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Vincarubine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Vincarubine, a potent bisindole alkaloid with cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and proper management of this hazardous compound.

Understanding the Hazard

This compound is classified as a Vinca alkaloid, a class of compounds known for their cytotoxic and antineoplastic activities. Due to its potential to inhibit cell division, it should be handled with extreme caution, treating it as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic risks. All personnel must be trained on the risks and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRecommended Use
Gloves Double pair of powder-free chemotherapy gloves (ASTM D6978 certified)Mandatory for all handling procedures. The outer glove should be changed immediately if contaminated.
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Must be worn at all times when handling this compound. Gowns should be changed immediately if contaminated.
Eye Protection Chemical splash goggles or a full-face shield.Required to protect against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a potential for aerosol generation.Mandatory when handling the powdered form of the compound or when not working in a containment system.
Shoe Covers Disposable shoe covers.Recommended to prevent the spread of contamination outside of the designated handling area.

Operational Plan: Safe Handling Procedures

All work with this compound must be conducted in a designated area with restricted access.

Preparation and Handling:

  • Containment: All handling of this compound, especially the powdered form, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to prevent the generation and spread of aerosols.

  • Weighing: Weighing of powdered this compound should be done on a dedicated and calibrated balance within the BSC. Use of disposable weigh boats is recommended.

  • Solution Preparation: When preparing solutions, add the solvent slowly to the powdered compound to minimize aerosolization.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a "Hazardous" or "Cytotoxic" warning.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be segregated into designated, clearly labeled, and puncture-proof "Cytotoxic Waste" containers.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and labeled waste container. Do not pour this compound waste down the drain.

  • Decontamination: All non-disposable equipment and surfaces in the handling area must be decontaminated after each use. A suitable decontamination solution (e.g., a high-pH cleaning agent followed by a rinse) should be used.

  • Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Restrict access to the spill area.

  • Notify: Inform the laboratory supervisor and institutional safety officer immediately.

  • Clean-up (Trained Personnel Only):

    • Don the appropriate PPE, including respiratory protection.

    • Use a commercially available chemotherapy spill kit.

    • Absorb the spill with absorbent pads.

    • Clean the area with a decontamination solution.

    • Collect all clean-up materials in a cytotoxic waste container.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Assemble PPE: - Double Gloves - Gown - Eye Protection - Respirator (if needed) B Prepare Containment Area (Class II BSC) A->B C Gather Materials - this compound - Solvents - Labware B->C D Weigh/Measure This compound in BSC C->D Begin Experiment E Prepare Solution in BSC D->E F Label Container (Hazardous/Cytotoxic) E->F G Decontaminate Work Surfaces & Equipment F->G Experiment Complete H Segregate Waste into 'Cytotoxic Waste' Container G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J K Spill or Exposure Event L Follow Spill/Exposure Protocol K->L M Seek Immediate Medical Attention L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.